Fmoc-D-Lys(pentynoyl)-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYNDUFTOOVKN-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Alkyne-Modified Amino Acids for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. At the forefront of this chemical biology revolution is "click chemistry," a suite of reactions prized for their speed, selectivity, and biocompatibility. Central to the application of click chemistry in proteomics and drug development are alkyne-modified amino acids. These non-canonical amino acids, bearing a terminal or strained alkyne, can be incorporated into proteins and serve as versatile handles for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This technical guide provides a comprehensive overview of the synthesis, incorporation, and application of alkyne-modified amino acids in click chemistry, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Introduction to Alkyne-Modified Amino Acids and Click Chemistry
Alkyne-modified amino acids are synthetic analogs of natural amino acids that possess an alkyne functional group. This small, bio-inert moiety can be introduced into proteins through various methods, including metabolic labeling and genetic code expansion. Once incorporated, the alkyne serves as a "handle" for covalent modification with a molecule of interest that bears a complementary azide (B81097) group. This highly specific and efficient ligation is the cornerstone of click chemistry.
There are two primary forms of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole linkage. CuAAC is known for its fast reaction kinetics and high yields.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain and form a triazole.[2] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications.[3][4]
Common Alkyne-Modified Amino Acids
Several alkyne-modified amino acids have been developed and are widely used in research. The choice of amino acid often depends on the specific application, the method of incorporation, and the desired click chemistry reaction.
-
L-Homopropargylglycine (HPG): A methionine analog that can be incorporated into proteins during translation in methionine-auxotrophic cell lines or in vitro translation systems.[5][6]
-
p-Ethynylphenylalanine (pEF): An analog of phenylalanine that can be incorporated into proteins via amber suppression technology.[7][8]
-
Propargyl-L-lysine (PrK): A lysine (B10760008) derivative that can be incorporated into proteins, providing an alkyne handle on the side chain.[9][10]
Data Presentation: A Quantitative Comparison
The efficiency of incorporating alkyne-modified amino acids and the kinetics of subsequent click chemistry reactions are critical factors for successful experimental design. The following tables summarize key quantitative data for commonly used alkyne-modified amino acids.
| Alkyne-Modified Amino Acid | Incorporation Method | Typical Incorporation Yield | References |
| L-Homopropargylglycine (HPG) | Metabolic Labeling (Methionine analog) | Varies with cell line and conditions; can be efficient. | [5][6][11] |
| p-Ethynylphenylalanine (pEF) | Amber Codon Suppression | Up to 27 times higher yields in cell-free systems compared to in vivo. | [12] |
| Propargyl-L-lysine (PrK) | Amber Codon Suppression | Yields can be enhanced 2-5 fold using methylester forms. | [9][10][13] |
| Reaction Type | Alkyne-Modified Amino Acid | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Yield | References |
| CuAAC | L-Homopropargylglycine (HPG) | ~1-100 | High to quantitative | [3][5] |
| p-Ethynylphenylalanine (pEF) | Data not readily available, but generally fast. | High | [14] | |
| Propargyl-L-lysine (PrK) | ~1-100 | High | [3] | |
| SPAAC | L-Homopropargylglycine (HPG) | ~0.3 - 1.2 (with DBCO) | Generally high, but can be slower than CuAAC. | [15][16] |
| p-Ethynylphenylalanine (pEF) | ~62 (with DIBO) | High | [17] | |
| Propargyl-L-lysine (PrK) | Data not readily available, but generally slower than CuAAC. | High | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of an alkyne-modified amino acid, its incorporation into proteins, and subsequent labeling via CuAAC and SPAAC.
Synthesis of Fmoc-L-Homopropargylglycine (Fmoc-L-HPG)
This protocol describes an optimized synthesis of Fmoc-L-HPG, a commonly used building block for solid-phase peptide synthesis.
Materials:
-
Boc-L-Glu-OtBu
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard)
-
Dimethyl(1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent)
-
Cesium carbonate (Cs₂CO₃)
-
Trifluoroacetic acid (TFA)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Double Boc Protection: To a solution of Boc-L-Glu-OtBu in DCM, add DSC, TEA, and DMAP. Stir overnight.
-
Weinreb Amide Formation: React the double Boc-protected glutamic acid with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., isopropylmagnesium chloride) to form the Weinreb amide.
-
Aldehyde Formation: Reduce the Weinreb amide to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Seyferth-Gilbert Homologation: React the aldehyde with the Bestmann-Ohira reagent in the presence of a base like cesium carbonate in methanol to form the terminal alkyne.
-
Deprotection: Remove the Boc and t-butyl protecting groups using trifluoroacetic acid in DCM.
-
Fmoc Protection: Protect the free amine with Fmoc-Cl in the presence of sodium bicarbonate to yield Fmoc-L-HPG.
-
Purification: Purify the final product by column chromatography or recrystallization.
Incorporation of Alkyne-Modified Amino Acids via Amber Suppression
This protocol outlines the general procedure for site-specific incorporation of an alkyne-modified amino acid into a target protein in mammalian cells using amber codon suppression.
Materials:
-
Mammalian expression vector for the protein of interest with an in-frame amber stop codon (TAG) at the desired position.
-
Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair (e.g., PylRS/tRNAPyl).
-
Alkyne-modified amino acid (e.g., p-ethynylphenylalanine).
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture: Culture the mammalian cells under standard conditions.
-
Transfection: Co-transfect the cells with the expression vectors for the target protein and the orthogonal aaRS/tRNA pair using a suitable transfection reagent.
-
Amino Acid Supplementation: Supplement the cell culture medium with the alkyne-modified amino acid at an optimized concentration (typically in the low millimolar range).
-
Protein Expression: Incubate the cells for 24-72 hours to allow for protein expression and incorporation of the alkyne-modified amino acid.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the target protein using standard protein purification techniques (e.g., affinity chromatography).
-
Verification: Confirm the incorporation of the alkyne-modified amino acid by mass spectrometry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized molecule.
Materials:
-
Alkyne-modified protein (10-100 µM in a suitable buffer like PBS, pH 7.4).
-
Azide-functionalized probe (e.g., fluorescent dye-azide) (5-10 fold molar excess).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein, azide-functionalized probe, and THPTA.
-
Catalyst Addition: Add the CuSO₄ solution.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by SDS-PAGE with in-gel fluorescence scanning.
-
Purification: Remove excess reagents by desalting or dialysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Proteins
This protocol details the copper-free labeling of an alkyne-modified protein (containing a strained alkyne) with an azide-functionalized molecule. For proteins containing a terminal alkyne, the labeling partners would be an azide-modified protein and a strained alkyne probe.
Materials:
-
Strained alkyne-modified protein (e.g., incorporated via a cyclooctyne-containing amino acid) (10-100 µM in a suitable buffer like PBS, pH 7.4).
-
Azide-functionalized probe (e.g., fluorescent dye-azide) (5-10 fold molar excess).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the strained alkyne-modified protein and the azide-functionalized probe.
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and azide. The reaction can be monitored by SDS-PAGE with in-gel fluorescence scanning.
-
Purification: Remove excess reagents by desalting or dialysis.
Visualizing Workflows and Pathways
Understanding the experimental workflows and the biological pathways under investigation is crucial for successful research. The following diagrams, generated using the DOT language, illustrate these concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 12. Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the incorporation of lysine derivatives into proteins with methylester forms of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Basic principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC)
An In-depth Technical Guide on the Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001. This reaction is celebrated for its high efficiency, broad scope, and the formation of only easily removable byproducts.[1] The CuAAC reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes with remarkable specificity.[1][2] This guide provides a comprehensive overview of the fundamental principles of CuAAC, including its mechanism, kinetics, and key practical considerations, to empower researchers in its application and optimization.
The Catalytic Cycle: A Stepwise Exploration
The CuAAC reaction represents a significant rate enhancement, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][2] The catalyzed reaction proceeds under mild conditions and, critically, exhibits high regioselectivity, exclusively yielding the 1,4-isomer.[2] The active catalyst is the copper(I) ion, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt using a reducing agent, most commonly sodium ascorbate (B8700270).[1][2]
The currently accepted mechanism involves a dinuclear copper intermediate and can be broken down into the following key steps:
-
Formation of the Copper(I) Acetylide: A terminal alkyne reacts with one Cu(I) center to form a π-complex. Subsequent deprotonation, often facilitated by a base, leads to the formation of a copper(I) acetylide.
-
Coordination of the Second Copper Ion: A second Cu(I) ion coordinates to the alkyne, forming a dinuclear σ,π-bis(copper) acetylide intermediate. This second copper atom acts as a stabilizing donor ligand.[1]
-
Azide (B81097) Coordination and Cyclization: The azide coordinates to the copper acetylide complex. This is followed by a cyclization event where a new carbon-nitrogen bond is formed, leading to a six-membered copper-containing metallacycle.[1]
-
Ring Contraction and Product Formation: The metallacycle undergoes ring contraction to form a triazolyl-copper derivative.
-
Protonolysis: The final step is protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, thus closing the catalytic cycle.[1]
The Role of Ligands
Ligands play a crucial role in the CuAAC reaction by stabilizing the active Cu(I) oxidation state, preventing its disproportionation and oxidation.[2][3] Furthermore, certain ligands can dramatically accelerate the reaction rate.[4] The choice of ligand is often dependent on the solvent system and the specific substrates.
Commonly used ligands include:
-
Tris(benzyltriazolylmethyl)amine (TBTA): One of the first and most widely used ligands, it is highly effective but has limited solubility in aqueous solutions.[3]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it ideal for bioconjugation reactions in aqueous buffers.[2][3]
-
Bathophenanthroline disulfonate (BPS): A water-soluble ligand that also enhances the reaction rate.[3]
-
Tris(2-benzimidazolylmethyl)amine (BimH)3 and its derivatives: These have been shown to be highly effective, particularly under conditions of low catalyst loading.[3][4]
The ligand can influence the reaction kinetics, with some ligand systems leading to a change in the reaction order with respect to the copper catalyst.[4]
Quantitative Data on Reaction Parameters
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of ligand, catalyst loading, solvent, and temperature. The following tables summarize quantitative data from various studies to provide a basis for comparison and optimization.
Table 1: Comparison of Second-Order Rate Constants for CuAAC with Different Ligands.
| Ligand | Alkyne | Azide | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
| None | Phenylacetylene | Benzyl azide | 80% DMSO | <1 | [4] |
| THPTA | Propargyl alcohol | Fluorogenic azide | Water | >100 | [5] |
| Tris(benzimidazolylmethyl)amine | Phenylacetylene | Benzyl azide | 80% DMSO | >1000 | [5] |
Table 2: Effect of Alkyne Structure on Reaction Time in Ligand-Accelerated CuAAC. [6]
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| N,N-dimethylpropargylamine | ~5 | ~15 |
| N,N-diethylpropargylamine | ~6 | ~18 |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |
| Data is extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. |
Table 3: Influence of Catalyst Loading on Reaction Time and Yield.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Solvent | Reference |
| 5 | 6 | Quantitative | Water | [7] |
| 2 | 6 | 77 | Water | [7] |
| 1 | 1 | Quantitative | Choline chloride:glycerol (1:2) | [7] |
| 0.005 (50 ppm) | 24 | 96 | Neat | [8] |
Table 4: Effect of Solvent on CuAAC Reaction Yield.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PEG | Room Temp | - | High | [9] |
| Choline Chloride/Glycerol (1:2) | 75 | 5-10 | 40-88 | [9] |
| Water | Room Temp | - | Variable (improved with ligands) | [9] |
| Cyrene™ | 30 | 0.5 | Almost Complete | [10] |
Experimental Protocols
This section provides detailed methodologies for key CuAAC experiments. It is important to note that these are general protocols and may require optimization for specific substrates and applications.
Protocol 1: General Solution-Phase CuAAC [2]
This protocol is suitable for the synthesis of small molecules.
-
Materials:
-
Azide (1.0 equivalent)
-
Terminal alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) (CuSO₄) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)
-
-
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by extraction or filtration.
-
Protocol 2: CuAAC for Protein Bioconjugation [11]
This protocol is a generalized procedure for labeling proteins.
-
Materials:
-
Alkyne-modified protein (e.g., 25-50 µM final concentration) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule (5-10 fold molar excess over the protein)
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
-
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the buffer.
-
Add the azide-containing molecule from its stock solution.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions (e.g., in a 1:5 molar ratio). Let it stand for a few minutes.[11]
-
Add the catalyst premix to the protein solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 30 minutes to a few hours.
-
Purify the bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
-
Factors Influencing Reaction Efficiency
Optimizing the CuAAC reaction requires careful consideration of several interconnected parameters. The following diagram illustrates the logical relationships between key factors that determine the overall success of the cycloaddition.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition has proven to be an exceptionally powerful and versatile tool in chemical synthesis, bioconjugation, and drug discovery. A thorough understanding of its core principles, including the catalytic mechanism, the role of ligands, and the influence of various reaction parameters, is essential for its successful implementation and optimization. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can effectively apply CuAAC to a wide array of scientific challenges.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Fmoc-D-Lys(pentynoyl)-OH for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-D-Lys(pentynoyl)-OH, a crucial building block for researchers engaged in advanced peptide modification. It details the chemical properties, experimental protocols for its incorporation into peptides, and subsequent modification via click chemistry, with a focus on applications in targeted drug delivery and cellular imaging.
Introduction to this compound
This compound is a derivative of the D-amino acid lysine (B10760008), specifically designed for use in solid-phase peptide synthesis (SPPS). Its key feature is the pentynoyl group attached to the epsilon-amino group of the lysine side chain. This pentynoyl group contains a terminal alkyne, a functional group that serves as a handle for "click chemistry," a powerful and versatile method for bioconjugation.
The use of the D-enantiomer of lysine can enhance the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic and diagnostic applications. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it compatible with the widely used Fmoc-based solid-phase peptide synthesis strategy.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₂O₅ | [1] |
| Molecular Weight | 448.5 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically >96% | [1] |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. The following is a generalized procedure.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For the incorporation of this compound, the same procedure is followed.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (steps 2-3).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Peptide Synthesis of an Alkyne-Modified Peptide:
References
A Technical Guide to Fmoc-D-Lys(pentynoyl)-OH: Mechanism and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific modification of peptides and proteins is a cornerstone of modern drug development, diagnostics, and chemical biology. Fmoc-D-Lys(pentynoyl)-OH is a key enabling reagent in this field, serving as a versatile building block for introducing a bioorthogonal alkyne handle into a peptide sequence. This guide provides an in-depth examination of its mechanism of action, which unfolds in two primary stages: initial incorporation into a peptide backbone via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by highly specific covalent modification through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction. We present detailed experimental protocols, quantitative data on reaction efficiencies, and workflow diagrams to provide a comprehensive technical resource for professionals leveraging this powerful tool for advanced bioconjugation.
Core Concept: The Role of a Bioorthogonal Handle
This compound is a synthetic amino acid derivative designed for precision in bioconjugation. Its structure consists of:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group on the α-amine, essential for its use in standard SPPS workflows.[1][2]
-
D-Lysine backbone: Provides the core amino acid structure. The D-isomer is often used to enhance peptide stability against enzymatic degradation.
-
Pentynoyl group: A five-carbon chain attached to the lysine (B10760008) side-chain (ε-amine), terminating in an alkyne (C≡CH). This alkyne is the "bioorthogonal handle"—a functional group that is chemically inert within complex biological systems but can be induced to react with a specific partner, in this case, an azide (B81097).[3][4]
The primary function of this molecule is to be incorporated into a peptide, positioning the terminal alkyne at a specific site for subsequent conjugation to another molecule of interest (e.g., a therapeutic payload, imaging agent, or polymer) that has been functionalized with an azide group.[5][6]
Mechanism of Action: A Two-Stage Process
The utility of this compound is realized through a sequential, two-stage mechanism: peptide synthesis followed by bioconjugation.
Stage 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The first stage involves building the peptide on a solid support (resin). This compound is used just like any other standard Fmoc-protected amino acid in the automated or manual synthesis cycle.[2] The process is orthogonal, meaning the α-amine (Fmoc) and side-chain (pentynoyl) functionalities are addressed independently.[7]
The core SPPS cycle for incorporating the alkyne-modified lysine consists of the following steps:
-
Deprotection: The resin-bound peptide chain has its N-terminal Fmoc group removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).[1][8] This exposes a free primary amine.
-
Activation & Coupling: The carboxylic acid of the incoming this compound is activated using coupling reagents (e.g., HATU, HOBt). This activated amino acid is then added to the resin, where it forms a stable peptide bond with the newly exposed amine of the growing chain.[8]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle.
This cycle is repeated for each amino acid in the sequence, allowing for the precise placement of the pentynoyl group at a predetermined position.
Stage 2: Bioconjugation via Click Chemistry (CuAAC)
After the full peptide is synthesized and cleaved from the resin, the pentynoyl group's terminal alkyne is ready for conjugation. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common reaction employed.[5][9] This reaction is a cornerstone of "click chemistry" because it is highly efficient, specific, and bioorthogonal.[5]
The mechanism involves the following key steps:
-
Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[5][10]
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of the pentynoyl group to form a copper-acetylide intermediate.[5]
-
Cycloaddition: This activated intermediate readily reacts with an azide-functionalized molecule in a 1,3-dipolar cycloaddition.
-
Product Formation: The reaction results in a highly stable, chemically inert 1,4-disubstituted 1,2,3-triazole ring, covalently linking the peptide to the molecule of interest.[5]
To protect sensitive biomolecules from oxidative damage by reactive oxygen species that can be generated during the reaction, a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA is often included.[9][11] This ligand not only stabilizes the Cu(I) oxidation state but also accelerates the reaction.[10]
Quantitative Analysis of Efficiency and Yield
The CuAAC reaction is renowned for its high efficiency and yields, which are critical for ensuring the homogeneity and purity of the final bioconjugate. The reaction kinetics are significantly enhanced by the copper catalyst.
| Parameter | Typical Value | Conditions / Notes | Citation |
| Rate Acceleration | Up to 10⁸-fold | Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. | [5] |
| Reaction Yield | Near-quantitative | Achievable even at low reactant concentrations in aqueous buffers. | [9] |
| Conjugation Efficiency | >95% to 100% | For sterically unhindered peptides and small molecules. | [12] |
| On-Resin Cyclization | 87.4% | Optimized with 1.5 equivalents of Cu(I) for a heptameric peptide. | [13] |
| Polymer Conjugation | ~50% to 100% | Efficiency can be limited by steric hindrance when conjugating large polymers. 100% was achieved for a two-arm azido (B1232118) peptide, while ~50% was seen for a four-arm system. | [14] |
| Reaction Time | 15 min - 12 hours | Highly dependent on substrate, catalyst load, ligand, and temperature. Microwave irradiation can significantly shorten times. | [5][14] |
Detailed Experimental Protocols
The following are generalized protocols for the key experimental stages. Researchers should optimize conditions for their specific peptide sequence and conjugation partners.
Protocol 1: Fmoc-SPPS Incorporation of this compound
This protocol outlines a single coupling cycle for manual synthesis on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin)
-
DMF (Peptide synthesis grade, amine-free)
-
This compound (4 equiv., 0.4 mmol)
-
HATU (3.9 equiv., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 equiv., 0.8 mmol)
-
Deprotection solution: 20% (v/v) piperidine in DMF
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and let the solution pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: CuAAC Bioconjugation of an Alkyne-Peptide
This protocol is suitable for conjugating a purified alkyne-containing peptide to an azide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-Peptide (1.0 equiv.) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-Molecule (1.5-5.0 equiv.)
-
Catalyst Premix Stocks:
-
Copper(II) Sulfate (CuSO₄): 20 mM in water
-
THPTA Ligand: 50 mM in water
-
-
Reducing Agent Stock:
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, dissolve the Alkyne-Peptide in buffer to a final concentration of 1-10 mg/mL (typically 10-50 µM). Add the Azide-Molecule.[5]
-
Catalyst Preparation: In a separate tube, prepare the Cu(I)-ligand complex. Mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this premix stand for 1-2 minutes.[5][10]
-
Initiation: Add the Cu(I)-THPTA premix to the peptide/azide solution. The final copper concentration is typically between 50-250 µM.[10]
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM (a 10-20 fold excess over copper).[10][15]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light, especially if using fluorescent probes.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper.
-
Purification: Purify the resulting bioconjugate from excess reagents using methods appropriate for the product, such as HPLC, dialysis, or size-exclusion chromatography.
-
Analysis: Confirm the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Conclusion
This compound is a powerful and indispensable tool for researchers engaged in peptide modification and bioconjugation. Its mechanism of action, based on the robust and orthogonal principles of Fmoc-SPPS and copper-catalyzed click chemistry, allows for the precise, site-specific labeling of peptides with a wide array of functional molecules.[4][5] The high efficiency, reliability, and mild conditions of the CuAAC reaction make this building block particularly valuable in the development of complex biomolecules, from targeted antibody-drug conjugates to advanced diagnostic probes, driving innovation across the life sciences.[5][15]
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-D-Lys(pentynoyl)-OH in a Peptide Synthesizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Lys(pentynoyl)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). It serves as a valuable building block for introducing a terminal alkyne functionality into a peptide sequence. This pentynoyl group acts as a chemical handle, enabling the site-specific modification of the peptide through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3] The incorporation of a D-amino acid can also enhance the metabolic stability of the resulting peptide.[4]
These application notes provide a comprehensive guide for the automated synthesis of peptides containing this compound, followed by on-resin click chemistry for conjugation to a fluorescent dye. The protocols outlined are applicable to most automated peptide synthesizers utilizing Fmoc chemistry.
Data Presentation: Reagents and Synthesis Parameters
The following tables summarize the key reagents and recommended parameters for the successful incorporation of this compound and subsequent on-resin modification of a model RGD peptide.
Table 1: Reagents for Peptide Synthesis and On-Resin Click Chemistry
| Reagent | Supplier | Recommended Purity | Notes |
| Rink Amide Resin | Various | >99% | Suitable for peptides with a C-terminal amide. |
| This compound | Various | >96% | The key building block for introducing the alkyne handle.[5] |
| Standard Fmoc-protected amino acids | Various | >99% | e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH. |
| HBTU | Various | >99% | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; a common coupling reagent.[6][7] |
| DIPEA | Various | >99.5% | N,N-Diisopropylethylamine; a non-nucleophilic base for activation.[6] |
| Piperidine (B6355638) | Various | >99% | For Fmoc deprotection. |
| DMF | Various | Peptide Synthesis Grade | N,N-Dimethylformamide; primary solvent for SPPS. |
| DCM | Various | ACS Grade | Dichloromethane; for resin washing. |
| Azide-functionalized Fluorescent Dye | Various | >95% | e.g., Azido-PEG4-Fluorescein. |
| Copper(I) Bromide (CuBr) | Various | >98% | Catalyst for CuAAC reaction. |
| Sodium Ascorbate (B8700270) | Various | >99% | Reducing agent to maintain Cu(I) state.[1] |
| 2,6-Lutidine | Various | >99% | Base for on-resin click chemistry. |
| Trifluoroacetic Acid (TFA) | Various | >99% | For cleavage of the peptide from the resin. |
| Triisopropylsilane (TIS) | Various | >98% | Scavenger to prevent side reactions during cleavage. |
Table 2: Quantitative Parameters for a 0.1 mmol Synthesis of an RGD Peptide
| Step | Reagent | Equivalents (relative to resin loading) | Volume/Mass (for 0.1 mmol) | Reaction Time |
| Resin Swelling | DMF | - | 5 mL | 1-2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 5 mL | 2 x 10 min |
| Coupling of Standard Amino Acids | Fmoc-Amino Acid | 5 | 0.5 mmol | 1-2 hours |
| HBTU | 4.9 | 0.49 mmol | ||
| DIPEA | 10 | 1.0 mmol | ||
| Coupling of this compound | This compound | 3-5 | 0.3-0.5 mmol | 1-3 hours |
| HATU/HCTU/COMU | 2.9-4.9 | 0.29-0.49 mmol | ||
| DIPEA/Collidine | 6-10 | 0.6-1.0 mmol | ||
| On-Resin Click Chemistry (CuAAC) | Azide-functionalized Dye | 5 | 0.5 mmol | 12-18 hours |
| CuBr | 1 | 0.1 mmol | ||
| Sodium Ascorbate | 2 | 0.2 mmol | ||
| 2,6-Lutidine | 10 | 1.0 mmol | ||
| Cleavage | Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) | - | 10 mL | 2-3 hours |
| Purification | Acetonitrile (B52724)/Water with 0.1% TFA | - | Gradient | - |
Note: Coupling times and equivalents for this compound may require optimization. Sterically hindered amino acids can necessitate longer coupling times or the use of more potent coupling reagents like HATU, HCTU, or COMU.[6]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an RGD Peptide
This protocol describes the synthesis of a model peptide with the sequence Arg-Gly-Asp-D-Lys(pentynoyl)-Gly-NH2 on a 0.1 mmol scale.
1.1. Resin Preparation
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel of the automated peptide synthesizer.
-
Add 5 mL of DMF to swell the resin for 1-2 hours with gentle agitation.[8]
1.2. Fmoc Deprotection
-
Drain the DMF from the reaction vessel.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
1.3. Amino Acid Coupling
-
For each standard amino acid (Gly, Asp(OtBu), Gly, Arg(Pbf)):
-
In a separate vial, dissolve 0.5 mmol of the Fmoc-amino acid and 0.49 mmol of HBTU in 2 mL of DMF.
-
Add 1.0 mmol of DIPEA to the solution to activate the amino acid.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.[8]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
For the coupling of this compound:
-
In a separate vial, dissolve 0.3-0.5 mmol of this compound and an equimolar amount of a suitable coupling reagent (e.g., HATU) in 2 mL of DMF.
-
Add 2 equivalents of a hindered base like DIPEA or collidine.
-
Allow the mixture to pre-activate for 2-5 minutes.[9]
-
Transfer the activated solution to the resin and allow the coupling to proceed for 1-3 hours.[6]
-
Monitor the coupling completion using a ninhydrin (B49086) (Kaiser) test. If the test is positive, a second coupling may be necessary.
-
Wash the resin with DMF (3 x 5 mL).
-
On-Resin Click Chemistry: Fluorescent Labeling
This protocol details the CuAAC reaction to conjugate an azide-containing fluorescent dye to the pentynoyl group of the resin-bound peptide.
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and then with DMSO (3 x 5 mL).
-
In a separate vial, dissolve 0.5 mmol of the azide-functionalized fluorescent dye and 0.1 mmol of CuBr in 5 mL of DMSO.
-
Add 0.2 mmol of sodium ascorbate and 1.0 mmol of 2,6-lutidine to the solution.
-
Transfer the click chemistry reaction mixture to the reaction vessel containing the peptide-resin.
-
Seal the vessel and agitate the mixture at room temperature for 12-18 hours.
-
Drain the reaction solution and wash the resin extensively with DMSO (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
Cleavage and Deprotection
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol).[10]
-
Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate of the crude peptide should form. Centrifuge the tube to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[11]
-
Monitor the elution of the peptide by UV absorbance at 220 nm and the fluorescence of the attached dye.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final fluorescently labeled peptide as a fluffy powder.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and labeling of a peptide using this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. bachem.com [bachem.com]
Application Notes and Protocols: Fmoc-D-Lys(pentynoyl)-OH for Site-Specific Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Site-specific modification of proteins is a powerful tool for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic agents. The incorporation of bioorthogonal functional groups, such as alkynes, into proteins at specific locations enables their precise chemical manipulation. Fmoc-D-Lys(pentynoyl)-OH is a key building block for introducing a terminal alkyne into peptides and proteins via solid-phase peptide synthesis (SPPS). This pentynoyl-lysine derivative, once incorporated into a peptide or protein sequence, allows for covalent labeling with a wide array of azide-containing molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[1][2][3] This application note provides detailed protocols for the incorporation of this compound into peptides and subsequent site-specific labeling of proteins, along with representative data and workflow visualizations.
Introduction
The precise attachment of functional moieties, such as fluorophores, drug molecules, or polyethylene (B3416737) glycol (PEG) chains, to a protein of interest is crucial for many applications in research and drug development. Traditional protein labeling methods often target naturally occurring amino acid side chains, such as lysines or cysteines, which can lead to heterogeneous products with modifications at multiple, non-specific sites. The use of unnatural amino acids (UAAs) with bioorthogonal handles provides a robust solution for achieving site-specificity.[4][5]
This compound is an Fmoc-protected D-lysine derivative where the epsilon-amino group is acylated with pentynoic acid, thus introducing a terminal alkyne. The Fmoc group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.[6][7] The D-configuration of the lysine (B10760008) can enhance the proteolytic stability of the resulting peptide. Once the alkyne-containing peptide or protein is synthesized and purified, it can be reacted with any azide-functionalized molecule of interest using the CuAAC reaction. This reaction is highly specific, proceeds under mild, aqueous conditions, and offers near-quantitative yields, making it ideal for biological applications.[2][3][8]
Key Applications
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in vitro and in cells.
-
Drug Conjugation: Creation of precisely defined antibody-drug conjugates (ADCs) or peptide-drug conjugates.
-
PEGylation: Site-specific attachment of PEG chains to improve the pharmacokinetic properties of therapeutic proteins.
-
Surface Immobilization: Covalent attachment of proteins to surfaces for the development of biosensors and microarrays.
-
Biophysical Studies: Introduction of probes for studying protein structure and function using techniques like FRET (Förster Resonance Energy Transfer).
Quantitative Data Summary
The following table summarizes representative quantitative data for the incorporation of this compound and subsequent CuAAC labeling. Please note that actual results may vary depending on the specific peptide sequence, protein, and reaction conditions.
| Parameter | Typical Value/Range | Method of Analysis |
| SPPS Incorporation Efficiency | >99% per coupling step | Ninhydrin (B49086) test, HPLC |
| Purity of Alkyne-Peptide | >95% | RP-HPLC, Mass Spectrometry |
| CuAAC Labeling Efficiency | 85 - 99% | RP-HPLC, Mass Spectrometry, SDS-PAGE |
| Final Labeled Product Purity | >95% | RP-HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[9]
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[9]
-
Wash the resin with DMF (5 times).
-
-
Incorporation of this compound: Follow the general coupling procedure in step 3, using this compound as the amino acid to be coupled.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude alkyne-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an alkyne-modified peptide or protein with an azide-containing molecule.
Materials:
-
Alkyne-modified peptide or protein
-
Azide-containing molecule (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
DMSO (if needed to dissolve the azide (B81097) molecule)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-Peptide/Protein: Dissolve the purified alkyne-containing biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Azide-Molecule: Dissolve the azide-containing molecule in DMSO or water to a concentration of 10 mM.
-
CuSO₄: Prepare a 50 mM stock solution in water.
-
THPTA: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-peptide/protein solution
-
Azide-molecule (1.5 - 5 equivalents relative to the alkyne)
-
CuSO₄ (final concentration 50-200 µM)
-
THPTA (5 equivalents relative to CuSO₄)
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (final concentration 1-5 mM).
-
Vortex gently to mix.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification:
-
Remove unreacted small molecules and catalyst by size-exclusion chromatography (e.g., a desalting column), dialysis, or RP-HPLC for peptides.
-
-
Characterization: Confirm the successful labeling by mass spectrometry (observing the expected mass shift), SDS-PAGE (for fluorescently labeled proteins), or other relevant analytical techniques.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for CuAAC Labeling of Proteins.
Conclusion
This compound is a versatile and valuable reagent for the site-specific labeling of peptides and proteins. Its seamless integration into standard Fmoc-based SPPS protocols allows for the precise introduction of a terminal alkyne handle. Subsequent labeling via the robust and efficient CuAAC reaction provides a powerful strategy for the development of sophisticated bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to implement this powerful technology.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. jpt.com [jpt.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Applications of Fmoc-D-Lys(pentynoyl)-OH in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Lys(pentynoyl)-OH is a pivotal building block in modern drug discovery, enabling the precise incorporation of a terminal alkyne group into a peptide sequence during solid-phase peptide synthesis (SPPS). This alkyne handle serves as a versatile platform for a variety of bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and specific conjugation of peptides to other molecules, such as fluorescent probes, imaging agents, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, or for intramolecular cyclization to enhance peptide stability and bioactivity.[1][2] The 1,2,3-triazole ring formed through this process is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation, making it an ideal linker in biological systems.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in key drug discovery workflows.
Core Applications in Drug Discovery
The introduction of a pentynoyl group via this compound opens up a myriad of possibilities for peptide engineering and the development of novel therapeutics.
Fluorescent Labeling of Peptides
Fluorescently labeled peptides are indispensable tools for studying peptide localization, trafficking, and interactions within biological systems.[4] By incorporating this compound into a peptide, a terminal alkyne is made available for reaction with an azide-functionalized fluorophore. This allows for precise, site-specific labeling that can be visualized using techniques like fluorescence microscopy and flow cytometry.[5]
Peptide Cyclization
Macrocyclization is a widely used strategy to improve the therapeutic potential of peptides by enhancing their conformational rigidity, receptor binding affinity, and resistance to proteolytic degradation.[1] this compound, in conjunction with an azide-containing amino acid, facilitates intramolecular cyclization via CuAAC, forming a stable triazole bridge.[6] This on-resin cyclization method is highly efficient and avoids the need for high-dilution conditions often required for solution-phase cyclizations.[7]
Synthesis of Peptide-Drug Conjugates (PDCs)
Peptide-drug conjugates leverage the targeting capabilities of peptides to deliver cytotoxic agents or other therapeutics specifically to diseased cells, minimizing off-target effects. The pentynoyl group serves as a chemical handle for attaching drug molecules that have been derivatized with an azide (B81097) group. This modular approach allows for the rapid synthesis and screening of various peptide-drug combinations.[8]
PEGylation for Improved Pharmacokinetics
PEGylation, the attachment of polyethylene glycol chains, is a common strategy to improve the pharmacokinetic properties of therapeutic peptides, including increased half-life and reduced immunogenicity. By incorporating this compound, a specific site for PEGylation can be introduced, allowing for the attachment of an azide-functionalized PEG molecule via click chemistry.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₈N₂O₅ |
| Molecular Weight | 448.51 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO |
Table 2: Comparison of Common Click Chemistry Reactions for Peptide Modification
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) (e.g., from CuSO₄ + sodium ascorbate) | None required |
| Alkyne Reactant | Terminal Alkyne (from this compound) | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Reaction Rate | Fast (minutes to a few hours) | Slower than CuAAC (several hours to overnight) |
| Biocompatibility | Potential cytotoxicity due to copper catalyst | Highly biocompatible, ideal for in vivo applications |
| Typical Yield | High to quantitative | Generally high, can be quantitative |
| Primary Advantage | Rapid kinetics and cost-effective reagents | No catalyst required, bioorthogonal |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual synthesis of a generic pentapeptide (e.g., Tyr-Gly-Gly-Phe-Lys(pentynoyl)) on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (First Amino Acid):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin as in step 3.
-
Repeat for Subsequent Amino Acids: Repeat steps 2, 4, and 5 for the remaining amino acids in the sequence (Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH), and finally for this compound.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.
-
Final Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (B129727) (3x), then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet twice with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: On-Resin Intramolecular Cyclization via CuAAC
This protocol describes the cyclization of a linear peptide containing both an azide and an alkyne group, synthesized on a solid support.
Materials:
-
Peptide-resin containing both an azide-functionalized amino acid and a pentynoyl-lysine residue.
-
Copper(I) bromide (CuBr)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous ascorbic acid solution (0.1 M)
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIEA)
-
Isopropanol
-
Nitrogen gas
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.
-
Solvent Degassing: Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 10 minutes to remove dissolved oxygen.
-
Catalyst Preparation: Dissolve CuBr (1 eq. based on resin loading) completely in the degassed DMSO.
-
Reaction Setup:
-
Remove the DCM from the resin and add the CuBr/DMSO solution.
-
Add 1 eq. of 0.1 M aqueous ascorbic acid solution.
-
Add 10 eq. of 2,6-lutidine and 10 eq. of DIEA.
-
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for 5 minutes and seal it.
-
Reaction: Gently shake the vessel at room temperature for 16-18 hours.[7]
-
Washing:
-
Filter the resin.
-
Wash the resin with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).
-
-
Drying and Cleavage: Dry the resin under vacuum before proceeding with cleavage and purification as described in Protocol 1.
Protocol 3: Fluorescent Labeling of an Alkyne-Modified Peptide in Solution via CuAAC
This protocol outlines the conjugation of an azide-containing fluorescent dye to a purified peptide bearing a pentynoyl group.
Materials:
-
Purified alkyne-modified peptide
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-peptide in water or a suitable buffer.
-
Prepare a stock solution of the azide-fluorophore in DMSO.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-peptide, CuSO₄ (e.g., 50 µM final concentration), and THPTA (e.g., 250 µM final concentration).
-
Add the azide-fluorophore (typically 1.5-2 equivalents relative to the peptide).
-
-
Initiation of Reaction: Add sodium ascorbate (e.g., 1 mM final concentration) to the mixture to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the fluorescently labeled peptide from excess dye and catalyst using RP-HPLC or size-exclusion chromatography.
-
Analysis: Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow for Peptide Modification
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. On resin side-chain cyclization of complex peptides using CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
Protocol for Site-Specific Incorporation of Fmoc-D-Lys(pentynoyl)-OH into Synthetic Peptides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.
Purpose: This document provides a detailed protocol for the incorporation of the non-natural amino acid Fmoc-D-Lys(pentynoyl)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the introduction of a terminal alkyne functionality, enabling subsequent site-specific modification via click chemistry.
Introduction
The site-specific modification of peptides is a powerful tool in drug discovery, diagnostics, and basic research. The incorporation of amino acids with bioorthogonal functionalities, such as the terminal alkyne on this compound, provides a chemical handle for subsequent conjugation of various molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs. This protocol outlines the materials, equipment, and step-by-step procedures for the successful integration of this compound into a target peptide sequence.
Chemical Structure of this compound:
-
Molecular Formula: C₂₆H₂₈N₂O₅
-
Molecular Weight: 448.5 g/mol
-
Purity: Typically >96%[1]
Data Presentation
The successful incorporation of this compound is dependent on optimized coupling conditions. While specific quantitative data for every peptide sequence will vary, the following table provides representative data for the incorporation of modified lysine (B10760008) residues using standard Fmoc-SPPS protocols.
| Parameter | Typical Value | Analysis Method |
| Coupling Efficiency | >99% | Kaiser Test or TNBS Test |
| Final Crude Purity | >70% | RP-HPLC |
| Expected Mass Confirmation | Confirmed | Mass Spectrometry (ESI-MS) |
Experimental Protocols
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.[1] All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides).
-
Fmoc-protected Amino Acids: Standard protected amino acids and this compound.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine (B6355638), reagent grade.
-
Diisopropylethylamine (DIPEA), reagent grade.
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
HOBt (1-Hydroxybenzotriazole).
-
DIC (N,N'-Diisopropylcarbodiimide).
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA) (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Precipitation and Wash Solvent: Cold diethyl ether.
-
Analysis Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Formic acid or TFA (mass spectrometry grade).
Equipment
-
Automated or manual peptide synthesizer.
-
Reaction vessels for manual synthesis.
-
Shaker or vortexer.
-
Filtration apparatus.
-
High-performance liquid chromatography (HPLC) system with a C18 column.
-
Mass spectrometer (e.g., ESI-MS).
-
Lyophilizer.
Step-by-Step Synthesis Protocol
The following protocol describes the manual synthesis of a peptide incorporating this compound. The procedure can be adapted for automated synthesizers.
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test or TNBS test to confirm the presence of free primary amines.
-
-
Amino Acid Coupling (for standard amino acids and this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.[1]
-
To ensure high coupling efficiency when incorporating this compound, using a twofold molar excess of the amino acid can be beneficial.
-
Perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction (negative result indicates completion). If the test is positive, repeat the coupling step.
-
-
Washing:
-
After a successful coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the resin with DMF (3 times), followed by DCM (3 times).
-
Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail (e.g., Reagent K) fresh before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours. The terminal alkyne of the pentynoyl group is stable under standard TFA cleavage conditions.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying:
-
Dry the crude peptide pellet under vacuum to remove residual ether.
-
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Characterization:
-
Lyophilization:
-
Lyophilize the purified peptide fractions to obtain a stable, fluffy white powder.
-
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase synthesis of a peptide incorporating this compound.
Caption: Logical workflow from peptide synthesis to site-specific modification via click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide–Spectrum Match Validation with Internal Standards (P–VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-Lys(pentynoyl)-OH in Peptide-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fmoc-D-Lys(pentynoyl)-OH in the creation of peptide-drug conjugates (PDCs). This versatile building block enables the site-specific incorporation of a terminal alkyne group into a peptide sequence during solid-phase peptide synthesis (SPPS). The alkyne handle serves as a reactive site for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction, allowing for the covalent attachment of a variety of azide-modified payloads, such as cytotoxic drugs, imaging agents, or radionuclides.[1][2][3]
Introduction
The development of targeted therapeutics, such as PDCs, is a rapidly growing field in drug discovery. PDCs combine the high specificity of a targeting peptide with the potent activity of a small molecule drug, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[4] The use of this compound provides a robust and flexible method for the precise placement of a conjugation handle within the peptide sequence. The subsequent CuAAC reaction is known for its high yield, selectivity, and compatibility with a wide range of functional groups, making it an ideal strategy for the synthesis of well-defined PDCs.[3][5]
This application note will detail the complete workflow for creating a PDC, using a model system where a cyclic RGD (Arg-Gly-Asp) peptide is synthesized to target integrin αvβ3, a receptor often overexpressed on tumor cells and angiogenic vasculature.[6][7] The peptide will be conjugated to an azide-containing cytotoxic drug.
Data Presentation
Table 1: Materials and Reagents for Peptide Synthesis and Conjugation
| Reagent | Supplier | Purpose |
| Rink Amide MBHA Resin | Various | Solid support for peptide synthesis |
| This compound | Various | Introduction of alkyne functionality |
| Fmoc-protected amino acids | Various | Peptide chain elongation |
| HBTU/HATU | Various | Coupling reagent |
| DIPEA/DIEA | Various | Activation base |
| Piperidine (B6355638) | Various | Fmoc deprotection |
| DMF | Various | Solvent |
| DCM | Various | Solvent |
| Azide-modified drug | N/A | Payload for conjugation |
| Copper(II) sulfate (B86663) (CuSO₄) | Various | Copper source for CuAAC |
| Sodium ascorbate (B8700270) | Various | Reducing agent for CuAAC |
| Trifluoroacetic acid (TFA) | Various | Cleavage from resin |
| Triisopropylsilane (TIS) | Various | Scavenger |
| Diethyl ether | Various | Peptide precipitation |
Table 2: Representative Quantitative Data for RGD-Drug Conjugate Synthesis
| Parameter | Value | Reference |
| Peptide Synthesis | ||
| Resin Loading | 0.5 - 1.0 mmol/g | [8] |
| Coupling Time (this compound) | 1-2 hours | [9] |
| Fmoc Deprotection Time | 2 x 10 min | [8] |
| Crude Peptide Purity (post-cleavage) | >85% | [10] |
| Click Conjugation (CuAAC) | ||
| Reaction Time | 1-4 hours | [11][12] |
| Reaction Yield (on-resin) | >90% | [2] |
| Reaction Yield (solution-phase) | 70-95% | [11] |
| Purification and Final Product | ||
| Final PDC Purity (post-HPLC) | >95% | [9][13] |
| Overall Yield | 30-50% | [5] |
Table 3: Mass Spectrometry Data for a Model c(RGDyK(pentynoyl)) Peptide and its Drug Conjugate
| Species | Calculated Mass (Da) | Observed Mass (ESI-MS) [M+H]⁺ (Da) | Reference |
| c(RGDyK(pentynoyl)) | ~850 | ~851 | [9][13] |
| c(RGDyK(pentynoyl))-Drug (e.g., MMAE via azide (B81097) linker) | ~1500 | ~1501 | [1][14] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified RGD Peptide
This protocol describes the manual synthesis of a cyclic RGD peptide containing this compound using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue color), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. To incorporate the alkyne handle, use this compound during the corresponding coupling cycle.
-
Cyclization (On-Resin): If a cyclic peptide is desired, side-chain protecting groups of the amino acids at the cyclization points (e.g., Asp and Lys) can be selectively removed and the cyclization performed on-resin.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus using 20% piperidine in DMF.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol can be performed either with the peptide still attached to the resin (on-resin) or after cleavage and purification (solution-phase).
On-Resin Conjugation:
-
Swell the peptide-resin containing the pentynoyl group in DMF.
-
Prepare a solution of the azide-modified drug (5 equivalents), copper(II) sulfate (0.5 equivalents), and sodium ascorbate (1.5 equivalents) in a DMF/water mixture.
-
Add the solution to the resin and shake at room temperature for 1-4 hours.[12]
-
Wash the resin extensively with DMF, water, and DCM to remove excess reagents.
Solution-Phase Conjugation:
-
Dissolve the purified alkyne-peptide in a mixture of water and a suitable organic solvent (e.g., DMSO or t-butanol).
-
Add the azide-modified drug (1.5 equivalents).
-
Add a solution of copper(II) sulfate (0.2 equivalents) and sodium ascorbate (0.5 equivalents) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours.[11]
-
Monitor the reaction progress by RP-HPLC or LC-MS.
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage:
-
Wash the peptide-resin (either post-synthesis or post-conjugation) with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether and dry under vacuum.
-
Purification:
-
Dissolve the crude peptide-drug conjugate in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the conjugate by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure product.
-
-
Characterization:
Visualizations
Caption: Experimental workflow for the synthesis of a peptide-drug conjugate.
Caption: RGD-PDC targeting integrin αvβ3 and inducing apoptosis.
References
- 1. lifetein.com [lifetein.com]
- 2. mdpi.com [mdpi.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS method for dual-ligand peptide-drug CBP-1018 and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-D-Lys(pentynoyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling sensitive and specific tracking of peptides in complex biological systems. Applications range from in vivo imaging and cellular uptake studies to protein interaction analyses and high-throughput screening assays.[1][][3] The use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and versatile method for peptide labeling due to its high efficiency, specificity, and biocompatibility.[4][5][6][7][8] This bioorthogonal reaction forms a stable triazole linkage between an alkyne-modified peptide and an azide-functionalized fluorescent dye.[4][5]
Fmoc-D-Lys(pentynoyl)-OH is an unnatural amino acid designed for the straightforward incorporation of a terminal alkyne group into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). The pentynoyl group provides the alkyne functionality for subsequent click chemistry, while the Fmoc protecting group ensures compatibility with established SPPS protocols. This application note provides detailed protocols for the synthesis of alkyne-modified peptides using this compound and their subsequent fluorescent labeling via CuAAC.
Data Presentation
Table 1: Representative Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
| Amino Acid Coupling Step | Coupling Method | Coupling Time | Typical Efficiency (%) | Monitoring Method |
| Standard Fmoc-amino acids | HBTU/DIEA in DMF | 1-2 hours | >99% | Kaiser Test |
| This compound | HBTU/DIEA in DMF | 1-2 hours | >99% | Kaiser Test |
| Hindered amino acids | HATU/DIEA in DMF | 2-4 hours | >95% | Kaiser Test |
Note: Coupling efficiencies can be sequence-dependent. For difficult couplings, extended reaction times or alternative coupling reagents may be necessary.
Table 2: Typical Yields for Fluorescent Labeling of Alkyne-Modified Peptides via CuAAC
| Fluorescent Azide Dye | Reaction Time | Typical Labeling Yield (%) | Purification Method |
| Azide-Fluor 488 | 1-4 hours | >95% | RP-HPLC |
| Azide-Fluor 555 | 1-4 hours | >95% | RP-HPLC |
| Azide-Fluor 647 | 1-4 hours | >95% | RP-HPLC |
| TAMRA-Azide | 1-4 hours | >90% | RP-HPLC |
| Cyanine5-Azide | 1-4 hours | >90% | RP-HPLC |
Note: Yields are dependent on the purity of the starting peptide and dye, as well as optimization of reaction conditions.
Table 3: Spectroscopic Properties of Common Fluorescent Dyes for Labeling
| Fluorescent Dye | Excitation (Ex) Wavelength (nm) | Emission (Em) Wavelength (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Fluorescein (FITC/FAM) | 494 | 517 | ~75,000 | ~0.92 |
| Rhodamine (TAMRA) | 552 | 578 | ~95,000 | ~0.40 |
| Cyanine3 (Cy3) | 550 | 570 | ~150,000 | ~0.15 |
| Cyanine5 (Cy5) | 650 | 670 | ~250,000 | ~0.27 |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | ~0.92 |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | ~0.10 |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | ~0.33 |
Note: Spectroscopic properties can be influenced by the local environment of the dye on the peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Alkyne-Modified Peptides
This protocol outlines the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or HOBt
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids and this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling activator (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow/clear beads), drain the coupling solution and wash the resin with DMF (5-7 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (3-5 times) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude alkyne-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the purified peptide for storage.
-
Protocol 2: Fluorescent Labeling of Alkyne-Modified Peptides via CuAAC
This protocol describes the labeling of the purified alkyne-modified peptide with an azide-functionalized fluorescent dye.
Materials:
-
Purified, lyophilized alkyne-modified peptide
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a mixture of DMSO and water)
-
Solvents for purification (e.g., acetonitrile, water with 0.1% TFA)
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Prepare a stock solution of the azide-fluorophore (1.1-1.5 equivalents relative to the peptide) in DMSO.
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of the THPTA or TBTA ligand (e.g., 50 mM in DMSO or water).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the peptide solution, the azide-dye solution, and the copper ligand.
-
Add the CuSO₄ solution to the mixture. The final concentration of copper is typically 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent should be 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete (indicated by the consumption of the starting peptide), purify the fluorescently labeled peptide from excess dye and catalyst using RP-HPLC.
-
-
Final Product Handling:
-
Confirm the mass of the purified labeled peptide by mass spectrometry.
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Experimental workflow for the synthesis and fluorescent labeling of peptides.
Caption: Logical relationship of the key components in the labeling process.
Caption: Generalized signaling pathway initiated by a labeled peptide ligand.
References
- 1. benchchem.com [benchchem.com]
- 3. lubio.ch [lubio.ch]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 7. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Application Notes and Protocols: Fmoc-D-Lys(pentynoyl)-OH in the Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents, offering advantages over their linear counterparts, such as enhanced metabolic stability, increased receptor affinity and selectivity, and improved bioavailability. The synthesis of these constrained molecules, however, presents unique challenges. The incorporation of non-proteinogenic amino acids with orthogonal functionalities is a key strategy to facilitate efficient cyclization. Fmoc-D-Lys(pentynoyl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for this purpose. It introduces a terminal alkyne group on the side chain of a D-lysine residue. This alkyne moiety serves as a handle for subsequent cyclization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction. The resulting 1,2,3-triazole linkage is a stable isostere of the amide bond.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of cyclic peptides, covering the entire workflow from linear peptide assembly to final purification and analysis.
Data Presentation
The following tables summarize quantitative data from various studies on the efficiency of CuAAC-mediated peptide cyclization.
Table 1: Comparison of On-Resin vs. Solution-Phase CuAAC Cyclization
| Peptide Sequence | Cyclization Method | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| cyclo(RGDfK) derivative | On-Resin | CuI, DIPEA | DMF | 18 | 79 | >95 | [1] |
| Model Heptapeptide | On-Resin | CuI, Piperidine (B6355638), Ascorbic Acid | DMF | 16-18 | 89.2 | >95 | [2][3] |
| Protected Nonapeptide | Solution-Phase | CuI | MeOH/CH₂Cl₂ | 12 | >90 | >95 | [4] |
| HIV-1 Integrase derived peptide (IN181-188) | On-Resin (MW) | CuBr, Sodium Ascorbate, DIEA | DMF | 0.33 | High | >95 | [5] |
Table 2: Influence of Catalyst and Ligand on On-Resin CuAAC Cyclization Efficiency
| Peptide Sequence | Copper Source | Ligand/Base | Solvent | Reaction Time (h) | Monomer:Dimer Ratio | Overall Yield (%) | Reference |
| Model Heptapeptide | CuI | 20% Piperidine | DMF | 18 | 8.6:1 | 85 | [2][3] |
| Model Heptapeptide | [Cu₄I₄(pip)₄] | Ascorbic Acid | DMF | 18 | 7.5:1 | 89.2 | [2][3] |
| Model Heptapeptide | CuBr | 2,6-Lutidine, DIEA | DMSO | 16-18 | Major Monomer | High | [6] |
| Model Heptapeptide | CuSO₄ | Sodium Ascorbate, THTPA | Water | 0.5-1 | Not specified | High | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide containing this compound and an azide-functionalized amino acid (e.g., Fmoc-L-Lys(N₃)-OH) using a standard Fmoc/tBu strategy on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (0.5-0.8 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
2. First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (IPA) (3x), and DMF (5x).
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
3. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid, including this compound and the azide-containing amino acid, according to the desired peptide sequence.
4. Final Fmoc Deprotection:
-
After the final coupling step, deprotect the N-terminal Fmoc group as described in step 2.
-
Wash the resin-bound linear peptide with DMF (5x), DCM (3x), and dry under vacuum.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the on-resin cyclization of the linear peptide precursor.
1. Resin Swelling:
-
Swell the dried peptide-resin in dichloromethane (B109758) (DCM) (10 mL/g resin) for 20 minutes.
2. Cyclization Reaction:
-
Drain the DCM.
-
Prepare the cyclization cocktail:
-
Solution A: Degas dimethyl sulfoxide (B87167) (DMSO) (12 mL/g resin) by bubbling with nitrogen for 15 minutes. Dissolve copper(I) bromide (CuBr) (1 eq. based on resin loading) in the degassed DMSO.
-
Solution B: 0.1 M aqueous ascorbic acid.
-
-
Add Solution A to the resin.
-
Add Solution B (1 eq.).
-
Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.).
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and shake gently at room temperature for 16-18 hours.
3. Washing:
-
Drain the reaction mixture.
-
Wash the resin with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the cleavage of the cyclic peptide from the resin and removal of side-chain protecting groups, followed by purification.
1. Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
2. Precipitation and Isolation:
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
3. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the cyclic peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize to obtain the final product.
4. Analysis:
-
Confirm the identity and purity of the final cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for the synthesis of cyclic peptides using this compound.
Integrin Signaling Pathway Targeted by Cyclic RGD Peptides
Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to target integrin receptors, which play a crucial role in cell adhesion, migration, and signaling. The following diagram illustrates a simplified integrin signaling cascade.
Caption: Inhibition of Integrin-mediated signaling by a cyclic RGD peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 3. commons.clarku.edu [commons.clarku.edu]
- 4. holublab.com [holublab.com]
- 5. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 6. peptide.com [peptide.com]
- 7. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Reactions with Fmoc-D-Lys(pentynoyl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fmoc-D-Lys(pentynoyl)-OH for efficient and reliable click reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure the successful implementation of this versatile alkyne-modified amino acid in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with pentynoic acid. This modification introduces a terminal alkyne group, a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its primary application is in solid-phase peptide synthesis (SPPS) to incorporate a clickable handle into peptides.[1][2] This allows for the subsequent site-specific conjugation of various molecules, such as fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
Q2: What are the key components of a CuAAC reaction?
A typical CuAAC reaction involves the following key components:
-
An alkyne-containing molecule: In this case, a peptide incorporating this compound.
-
An azide-containing molecule: The molecule to be conjugated to the peptide.
-
A copper(I) catalyst: This is the active catalyst for the reaction. It is often generated in situ from a copper(II) salt.
-
A copper(II) source: Commonly, copper(II) sulfate (B86663) (CuSO₄) is used.[3]
-
A reducing agent: Sodium ascorbate (B8700270) is frequently used to reduce Cu(II) to the active Cu(I) state and maintain it.[4]
-
A copper-chelating ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase the reaction rate.[3][4]
Q3: Should I perform the click reaction on-resin or in-solution?
Both on-resin and in-solution click reactions have their advantages and disadvantages.
-
On-resin conjugation: This approach can be advantageous as it can prevent peptide aggregation and simplify purification, as excess reagents can be washed away. However, steric hindrance or poor solvation of the peptide on the solid support can sometimes lead to lower reaction yields.
-
In-solution conjugation: This method is often more straightforward for smaller peptides and can lead to faster reaction kinetics. However, purification of the final conjugate from unreacted starting materials and catalyst can be more challenging.
The choice between the two methods depends on the specific peptide sequence, its solubility, and the scale of the reaction.
Q4: How can I monitor the progress of my click reaction?
The progress of a click reaction can be monitored using various analytical techniques. For peptide conjugations, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective method to track the disappearance of the starting materials and the appearance of the desired product. High-Performance Liquid Chromatography (HPLC) can also be used to monitor the reaction progress.
Troubleshooting Guide
This guide addresses common issues encountered during click reactions with peptides containing this compound.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst for click chemistry is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[4] Ensure you are using a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state. It is also beneficial to degas your solvents by sparging with an inert gas like nitrogen or argon.[3] |
| Inappropriate Ligand or Ligand-to-Copper Ratio | The ligand stabilizes the Cu(I) catalyst. For aqueous reactions, a water-soluble ligand like THPTA is recommended.[4] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[4] Pre-mixing the copper salt and the ligand before adding them to the reaction mixture is also advised.[4] |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of azide (B81097) to alkyne is often used, using a slight excess (e.g., 1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.[4] |
| Steric Hindrance | The accessibility of the pentynoyl group on the lysine (B10760008) side chain can be hindered by the peptide's secondary structure. Consider increasing the reaction temperature or adding a denaturant like DMSO to the reaction mixture to improve accessibility. |
| Interfering Buffer Components | Avoid buffers containing high concentrations of chelators (e.g., EDTA) or strong bases that can interfere with the copper catalyst. Tris-based buffers should also be avoided as the amine groups can chelate copper. Phosphate-buffered saline (PBS) or HEPES are generally good choices.[3] |
Presence of Side Products or Peptide Degradation
| Potential Cause | Recommended Solution |
| Oxidative Damage to Sensitive Residues | Copper can catalyze the oxidation of sensitive amino acid residues, particularly methionine (Met) and cysteine (Cys). To minimize this, thoroughly degas all solutions and consider adding a copper ligand to protect the peptide. Performing the reaction at a lower temperature may also be beneficial. |
| Reaction of Alkyne with Thiols | The alkyne group can potentially react with thiol residues from cysteine. If your peptide contains cysteine, consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) before the click reaction. |
Experimental Protocols
Protocol 1: On-Resin Click Reaction of a Peptide Containing this compound
This protocol outlines a general procedure for performing a click reaction on a peptide that has been synthesized on a solid support and contains a D-Lys(pentynoyl) residue.
Materials:
-
Peptide-resin containing the alkyne functionality
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution in DMF (for Fmoc deprotection if necessary)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal Fmoc group is still present, deprotect it by treating the resin with a 20% piperidine solution in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Preparation of Click Reagent Solution: In a separate tube, prepare the click reagent solution. For a typical reaction, the final concentrations in the reaction volume can be optimized, but a starting point is:
-
Azide molecule: 5-10 equivalents (relative to the peptide on resin)
-
CuSO₄: 1-2 equivalents
-
THPTA: 5-10 equivalents (to maintain a 5:1 ratio with CuSO₄)
-
Sodium Ascorbate: 10-20 equivalents
-
Dissolve the reagents in a suitable solvent mixture, such as DMF/water.
-
-
Click Reaction: Add the click reagent solution to the swollen peptide-resin. Ensure the resin is fully submerged. Gently agitate the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.
-
Peptide Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water). Purify the crude peptide by reverse-phase HPLC.
Protocol 2: In-Solution Click Reaction of a Peptide Containing D-Lys(pentynoyl)
This protocol describes a general procedure for a click reaction with a purified peptide containing a D-Lys(pentynoyl) residue in solution.
Materials:
-
Purified alkyne-containing peptide
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
THPTA stock solution (e.g., 250 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed for solubility)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-containing peptide in the reaction buffer. If solubility is an issue, a co-solvent like DMSO can be used. Add the azide-containing molecule to the solution. A 1.1 to 2-fold molar excess of the azide is often recommended.[4]
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.[4]
-
Reaction Initiation: Add the pre-mixed catalyst solution to the peptide/azide mixture.
-
Addition of Reducing Agent: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours. Monitor the reaction by LC-MS.
-
Purification: Once the reaction is complete, the peptide conjugate can be purified using reverse-phase HPLC.
Recommended Reagent Concentrations (for In-Solution Click Reaction)
| Reagent | Recommended Starting Concentration | Optimization Range |
| Alkyne-Peptide | 100 µM | 10 µM - 1 mM |
| Azide Molecule | 110 - 200 µM | 1.1 - 2 equivalents to alkyne |
| CuSO₄ | 50 µM | 25 - 250 µM |
| THPTA | 250 µM | 5 equivalents to CuSO₄ |
| Sodium Ascorbate | 1 mM | 5 - 20 equivalents to CuSO₄ |
Visualized Workflows
Troubleshooting Workflow for Low Product Yield
References
Technical Support Center: Fmoc-D-Lys(pentynoyl)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-D-Lys(pentynoyl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
This compound is a derivative of the amino acid D-lysine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a pentynoyl group on the side-chain (epsilon-amino group). Its primary use in solid-phase peptide synthesis (SPPS) is to introduce a terminal alkyne functionality into a peptide sequence. This alkyne serves as a handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] These reactions allow for the site-specific conjugation of various molecules such as fluorescent probes, polymers, or therapeutic agents.[3]
Q2: Is the pentynoyl group stable under standard Fmoc-SPPS conditions?
Yes, the pentynoyl group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis.[4] This includes repeated exposure to the basic conditions required for Fmoc-group removal (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid).[4][5]
Q3: Can the terminal alkyne of the pentynoyl group react with piperidine during Fmoc deprotection?
Under standard SPPS conditions, a significant reaction between the terminal alkyne and piperidine is not expected. While reactions of terminal alkynes with piperidine have been reported, they typically require a catalyst, such as a copper salt, and elevated temperatures, which are not standard in SPPS.[6]
Q4: Are there any known side reactions of the pentynoyl group during TFA cleavage?
The pentynoyl group is stable to trifluoroacetic acid (TFA) used for cleavage.[4] Standard cleavage cocktails, such as those containing TFA and scavengers like triisopropylsilane (B1312306) (TIS) and water, are not expected to react with the alkyne functionality.[7][8][9]
Q5: Can the pentynoyl group interfere with coupling reactions?
The pentynoyl group is not known to directly interfere with standard peptide coupling reactions. However, like other modified amino acids, its bulkiness could potentially lead to slightly lower coupling efficiencies in sterically hindered sequences. Standard monitoring of coupling completion is recommended.
Q6: What are the best practices for purifying peptides containing a pentynoyl-lysine residue?
Peptides containing this compound can be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[10] The hydrophobicity of the pentynoyl group may slightly alter the retention time of the peptide. For hydrophobic peptides, method development might be necessary, potentially using different column chemistries (e.g., C4 instead of C18) or solvent systems.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency of this compound | Steric hindrance from the pentynoyl side chain or the growing peptide chain. | 1. Double Couple: Perform the coupling reaction twice.[12] 2. Extended Coupling Time: Increase the coupling reaction time to 2-4 hours. 3. Use a Stronger Coupling Reagent: Switch to a more potent activating reagent like HCTU or HATU. |
| Presence of a +98 Da Adduct in Mass Spectrometry | This is a common adduct in electrospray ionization mass spectrometry, often corresponding to the attachment of sulfuric or phosphoric acid from contaminants.[13] It is not a side reaction of the pentynoyl group. | 1. Improve Sample Purity: Ensure high purity of solvents and reagents. 2. Optimize MS Conditions: Adjust mass spectrometry parameters. 3. Chemical Removal: Use methods to remove sulfate (B86663) and phosphate (B84403) ions from the sample before MS analysis.[13] |
| Unexpected Dimerization of the Peptide | While unlikely under standard SPPS conditions, terminal alkynes can undergo homo-coupling (dimerization) in the presence of a copper catalyst at elevated temperatures.[14] Accidental copper contamination could be a remote possibility. | 1. Ensure Copper-Free Environment: Use metal-free reagents and glassware if dimerization is suspected. 2. Maintain Standard Temperature: Avoid heating the reaction vessel during synthesis. |
| Difficulty in Purifying the Final Peptide | The pentynoyl group can increase the hydrophobicity of the peptide, leading to aggregation or poor solubility. | 1. Optimize HPLC Conditions: Use a less retentive column (e.g., C4 or diphenyl).[11] 2. Modify Mobile Phase: Incorporate organic modifiers like isopropanol (B130326) or acetonitrile (B52724) in the mobile phase. 3. Solubilizing Agents: Use additives like guanidinium (B1211019) chloride or urea (B33335) to dissolve the crude peptide before injection. |
| Incomplete Cleavage from the Resin | Highly hydrophobic or aggregated peptide sequences can sometimes lead to incomplete cleavage. | 1. Extend Cleavage Time: Increase the cleavage time with the TFA cocktail to 3-4 hours.[7] 2. Use a Stronger Cleavage Cocktail: For difficult sequences, consider a more robust cleavage cocktail like Reagent K.[8][9] |
Experimental Protocols
Standard Protocol for Coupling this compound in Fmoc-SPPS
This protocol outlines a standard procedure for incorporating this compound into a peptide sequence using an automated peptide synthesizer or manual synthesis.
-
Resin Preparation:
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU, 2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA, 6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[17]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser test.[12]
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection Protocol
-
Final Fmoc Deprotection: Ensure the Fmoc group of the N-terminal amino acid has been removed.[7]
-
Resin Washing and Drying: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8][9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and stir at room temperature for 1.5 to 3 hours.[7]
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Washing and Drying: Wash the precipitated peptide with cold diethyl ether and dry under vacuum.
Visualizations
Caption: Workflow for SPPS with this compound.
Caption: Troubleshooting logic for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Lys(pentynoyl) [bapeks.com]
- 3. chempep.com [chempep.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]
- 6. Copper-catalyzed tandem A 3 -coupling–isomerization–hydrolysis reactions of aldehydes and terminal alkynes leading to chalcones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00282F [pubs.rsc.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
How to improve the solubility of peptides containing Fmoc-D-Lys(pentynoyl)-OH
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of synthetic peptides, with a special focus on sequences incorporating the modified amino acid Fmoc-D-Lys(pentynoyl)-OH.
Troubleshooting Guide
This section addresses specific problems you may encounter during your work.
Q1: My lyophilized peptide containing this compound will not dissolve in aqueous buffer. What is the first step?
A: The primary cause of poor aqueous solubility is likely the hydrophobicity of the peptide, significantly increased by the Fmoc protecting group and the pentynoyl side chain.
Initial Steps:
-
Test a small sample first. To avoid wasting your peptide, always perform solubility tests on a small aliquot.
-
Use an organic co-solvent. The recommended starting point for hydrophobic peptides is to first dissolve the peptide in a minimal amount of a strong organic solvent before adding the aqueous buffer.[1][2]
-
Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for hydrophobic peptides.[3] Add a small volume of pure DMSO to the lyophilized peptide and vortex. Once dissolved, slowly add your aqueous buffer to the desired final concentration.
-
Dimethylformamide (DMF) is a good alternative, especially for peptides containing Cysteine (Cys) or Methionine (Met), as DMSO can oxidize these residues.[4]
-
-
Sonication. Gentle sonication in a water bath can help break up small aggregates and accelerate dissolution.[3][5] Use short bursts to avoid heating the sample, which could cause degradation.[4]
Q2: I tried using a co-solvent, but my peptide still precipitated when I added the aqueous buffer. What's next?
A: If a co-solvent is insufficient, the peptide's net charge and the solution's pH are the next critical factors to address. Peptides are typically least soluble at their isoelectric point (pI), the pH at which they have no net charge.[6][7]
pH Adjustment Strategy:
-
Determine the peptide's charge.
-
Basic Peptides: If your peptide has a net positive charge (rich in Lys, Arg, His), try dissolving it in an acidic solution, such as 10-25% acetic acid, and then dilute with water.[2]
-
Acidic Peptides: If your peptide has a net negative charge (rich in Asp, Glu), try dissolving it in a basic solution, such as 0.1M ammonium (B1175870) bicarbonate, before diluting.[4]
-
-
Avoid the pI. Adjusting the pH of the final solution to be at least 2 units away from the peptide's pI will generally improve solubility.
Q3: My peptide is extremely hydrophobic and still insoluble even after trying co-solvents and pH adjustments. What are my options for these "difficult sequences"?
A: For highly aggregated or gelling peptides, stronger denaturing agents, known as chaotropic agents, may be necessary. These agents disrupt the hydrogen-bonding networks that cause aggregation.[2]
Use of Chaotropic Agents:
-
Guanidine Hydrochloride (GuHCl): Use a 6 M solution to dissolve the peptide.[4]
-
Urea: An 8 M solution can also be effective.[4]
Important: Chaotropic agents will denature proteins and are often incompatible with biological assays.[1] Their use is typically limited to situations where the peptide will be further diluted or purified, such as loading onto an HPLC column.
Q4: I am observing on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS) after incorporating this compound. What can I do?
A: On-resin aggregation is a common issue with hydrophobic residues and can lead to incomplete deprotection and coupling, resulting in low yields.[8][9]
Strategies to Mitigate On-Resin Aggregation:
-
Change Solvents: Switch the synthesis solvent from DMF to N-methylpyrrolidone (NMP) or use mixtures (e.g., DMF/DCM/NMP) which can be more effective at solvating the growing peptide chain.[10]
-
Incorporate "Structure-Disrupting" Elements: If the sequence allows, strategically placing pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of secondary structures that lead to aggregation.[10]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ to the coupling mixture can help break up aggregates.[10]
-
Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., using a microwave peptide synthesizer) can often overcome aggregation-related issues.[8][10]
Frequently Asked Questions (FAQs)
Q1: What properties of this compound contribute to peptide insolubility?
A: Two main features of this molecule increase the hydrophobicity of a peptide sequence:
-
The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a large, aromatic, and highly hydrophobic moiety. Before it is cleaved, it significantly decreases the aqueous solubility of the peptide.
-
The Pentynoyl Group: The pentynoyl group on the lysine (B10760008) side chain is an aliphatic, nonpolar modification that further contributes to the overall hydrophobicity of the peptide.
Q2: Is there a recommended order of operations for dissolving a new, difficult peptide?
A: Yes, a systematic approach is best. Start with the least harsh conditions and escalate only as needed. A recommended workflow is:
-
Pure water.
-
Aqueous buffer at a neutral pH.
-
Acidic buffer (e.g., 10% acetic acid) OR Basic buffer (e.g., 0.1 M ammonium bicarbonate), depending on peptide charge.
-
Minimal organic solvent (DMSO or DMF), followed by dilution with one of the above buffers.
-
Stronger organic solvents (e.g., acetonitrile, isopropanol).
-
Solutions containing chaotropic agents (e.g., 6 M GuHCl, 8 M Urea).
Q3: Can my choice of solubilizing agent affect my downstream experiment?
A: Absolutely. Always consider the compatibility of your solvent with the intended application.
-
Cell-based assays: DMSO concentrations are typically kept below 0.5% as it can be cytotoxic at higher levels.[4]
-
Click Chemistry: Ensure your solvent does not interfere with the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions for which the pentynoyl group is intended.
-
NMR/MS: Non-volatile solvents like DMSO or salts like GuHCl can interfere with analysis and may need to be removed or exchanged.
Q4: Should I filter my peptide solution after dissolving it?
A: Yes. After dissolving the peptide, it is good practice to centrifuge the solution at high speed (e.g., 10,000 x g) for a few minutes to pellet any undissolved micro-aggregates.[3][5] Carefully transfer the supernatant to a new tube before use. This ensures you are working with a truly solubilized peptide solution and can improve the reproducibility of your experiments.
Data Summary Tables
Table 1: Common Organic Solvents for Hydrophobic Peptides
| Solvent | Abbreviation | Type | Considerations |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Strong solvent. Can oxidize Cys and Met residues.[4] May be cytotoxic at concentrations >0.5%.[4] |
| Dimethylformamide | DMF | Polar Aprotic | Good alternative to DMSO for oxidation-sensitive peptides.[4] |
| Acetonitrile | ACN | Polar Aprotic | Commonly used in reversed-phase HPLC. Can be effective for dissolving some peptides. |
| Isopropanol | IPA | Polar Protic | Can be used as a co-solvent to improve solubility.[1] |
Table 2: Chaotropic Agents for Highly Aggregated Peptides
| Agent | Typical Concentration | Use Case | Limitations |
| Guanidine Hydrochloride | 6 M | For peptides that form gels or are otherwise insoluble in standard solvents.[4] | Denatures proteins; interferes with most biological assays.[2] |
| Urea | 8 M | An alternative to GuHCl for solubilizing highly aggregated peptides.[2][4] | Denatures proteins; can contain cyanate (B1221674) impurities that modify peptides. |
Experimental Protocols
Protocol: Systematic Solubility Testing of a Hydrophobic Peptide
This protocol outlines a method for systematically determining the optimal solvent for a new peptide containing this compound.
Materials:
-
Lyophilized peptide (e.g., 1 mg)
-
Deionized water
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl Sulfoxide (DMSO)
-
6 M Guanidine Hydrochloride (GuHCl)
-
Microcentrifuge tubes
Procedure:
-
Aliquot the Peptide: Weigh out a small, known amount of your lyophilized peptide (e.g., 0.1 mg) into several microcentrifuge tubes. This allows for multiple parallel tests.
-
Test Aqueous Solvents:
-
To the first tube, add a volume of deionized water to achieve a high concentration (e.g., 10 µL for a target of 10 mg/mL).
-
Vortex for 30 seconds. If not dissolved, sonicate for 2 minutes.
-
If the peptide remains insoluble, proceed to the next step with a new aliquot.
-
-
Test pH-Modified Solvents:
-
If the peptide is basic, repeat step 2 using 10% acetic acid.
-
If the peptide is acidic, repeat step 2 using 0.1 M ammonium bicarbonate.
-
If the peptide is still insoluble, proceed to the next step.
-
-
Test Organic Co-Solvents:
-
To a fresh aliquot, add a minimal volume of DMSO (e.g., 2-5 µL). Vortex until the peptide is fully dissolved.
-
Slowly add the desired aqueous buffer (from step 2 or 3) dropwise while vortexing, up to the final desired volume.
-
Observe for any precipitation. If the peptide remains in solution, you have found a suitable solvent system.
-
-
Test Chaotropic Agents (Last Resort):
-
If all previous steps fail, add the 6 M GuHCl solution directly to a fresh aliquot of the peptide to the desired concentration.
-
Vortex and sonicate as needed. This solution is generally only suitable for applications like HPLC purification.
-
-
Verification: Once a potential solvent is identified, prepare a larger stock solution. Centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to a fresh tube to remove any residual particulates before storage or use.
Visualizations
Caption: A workflow for systematically troubleshooting peptide solubility issues.
Caption: Key factors that determine the solubility of a peptide.
References
- 1. bachem.com [bachem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. reta-peptide.com [reta-peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Preventing racemization of Fmoc-D-Lys(pentynoyl)-OH during coupling
This guide provides troubleshooting advice and frequently asked questions regarding the prevention of epimerization (racemization) of Fmoc-D-Lys(pentynoyl)-OH during the critical peptide coupling step. Maintaining the stereochemical integrity of this D-amino acid is essential for the correct three-dimensional structure and biological activity of the final synthetic peptide.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of coupling this compound?
A1: Epimerization is the change in the stereochemical configuration at a single chiral center in a molecule that has more than one. In the case of this compound, the chiral center of concern is the alpha-carbon (Cα). During peptide synthesis, the desired D-configuration can be inadvertently converted to the L-configuration. This results in the incorporation of Fmoc-L-Lys(pentynoyl)-OH into the peptide chain, creating a diastereomeric impurity that is often difficult to separate from the target peptide.[1][2] This process significantly impacts a peptide's structure, activity, and therapeutic efficacy.[2][3] While technically termed epimerization, this side reaction is broadly referred to as racemization in the context of peptide synthesis.[1]
Q2: What are the primary chemical mechanisms that cause epimerization during coupling?
A2: There are two main pathways through which epimerization occurs during the activation and coupling of an amino acid.[3][4]
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[3] The activated carboxylic acid of the Fmoc-amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. The subsequent attack by the resin-bound amine can produce both the desired D-peptide and the undesired L-diastereomer.[3][4][5]
-
Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate.[3][4] Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of D and L isomers. This is less common but can be significant under strongly basic conditions.[3]
References
Fmoc-D-Lys(pentynoyl)-OH stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability, storage, and use of Fmoc-D-Lys(pentynoyl)-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and reactivity. For long-term storage, it is recommended to store the solid product at -20°C, protected from moisture and light.[1][2] Repeated freeze-thaw cycles should be avoided.[1] When taking the reagent from cold storage, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[2] For short-term storage, some suppliers suggest that the solid can be kept at 2-8°C. Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each use. If storage of a solution is unavoidable, it should be stored at -80°C for a limited time. However, long-term storage in solution is not advised due to the potential for degradation.
Q3: Is the pentynoyl group stable during standard solid-phase peptide synthesis (SPPS) conditions?
A3: The terminal alkyne of the pentynoyl group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis.[3] This includes exposure to basic conditions required for Fmoc-deprotection (e.g., piperidine (B6355638) in DMF) and acidic conditions used for cleavage from the resin (e.g., trifluoroacetic acid-based cocktails).[3]
Q4: Can I use this compound for copper-free click chemistry?
A4: Yes, the terminal alkyne of the pentynoyl group can participate in copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] This is a valuable alternative for applications where the cytotoxicity of copper is a concern, such as in living systems.[4][7] SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react with the alkyne without the need for a metal catalyst.[4][7]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Protect from moisture and light.[1][2] |
| Solid | 2-8°C | Short-term | Refer to Certificate of Analysis. |
| Solution | -80°C | Short-term | Prepare fresh if possible. Avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for performing a click reaction on a peptide containing a pentynoyl-lysine residue while it is still attached to the solid-phase synthesis resin.[8][9][10]
Materials:
-
Peptide-resin containing this compound
-
Azide-containing molecule (5-10 equivalents)
-
Copper(I) source (e.g., CuI or CuBr, 1-2 equivalents)
-
Copper(II) source (e.g., CuSO₄·5H₂O, 0.1-0.5 equivalents) and a reducing agent (e.g., sodium ascorbate, 1-5 equivalents) can be used as an alternative to a Copper(I) source.[9][11]
-
Base (e.g., DIPEA or 2,6-lutidine, 5-10 equivalents)
-
Solvent (e.g., anhydrous and degassed DMF or a mixture of DMF/water)
-
Nitrogen or Argon gas
Procedure:
-
Swell the peptide-resin in the reaction solvent (e.g., DMF) in a reaction vessel for at least 30 minutes.
-
Wash the resin thoroughly with the reaction solvent.
-
In a separate vial, dissolve the azide-containing molecule in a minimal amount of the reaction solvent.
-
To the reaction vessel containing the resin, add the copper(I) source and the base.
-
Add the solution of the azide-containing molecule to the resin mixture.
-
Purge the reaction vessel with nitrogen or argon gas for 5-10 minutes to remove oxygen.
-
Seal the vessel and agitate the mixture at room temperature for 4-24 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Once the reaction is complete, wash the resin extensively with the reaction solvent, followed by dichloromethane (B109758) (DCM) and methanol (B129727) to remove excess reagents and the copper catalyst.
-
Dry the resin under vacuum before proceeding with cleavage and deprotection.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound during SPPS
-
Symptom: Positive ninhydrin (B49086) test after the coupling step, leading to deletion sequences in the final peptide.
-
Possible Causes & Solutions:
-
Steric Hindrance: The pentynoyl group may cause some steric hindrance.
-
Solution: Increase the coupling time and/or use a more potent coupling reagent combination (e.g., HATU/DIPEA).
-
-
Poor Solubility: The amino acid may not be fully dissolved.
-
Solution: Ensure complete dissolution of this compound in the solvent before adding it to the resin. Sonication may aid dissolution.
-
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin.
-
Solution: Use a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or perform the coupling at an elevated temperature.
-
-
Issue 2: Low Yield or Incomplete Reaction in Subsequent Click Chemistry (CuAAC)
-
Symptom: LC-MS analysis after the click reaction shows a significant amount of unreacted starting peptide.
-
Possible Causes & Solutions:
-
Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.
-
Degraded Reagents: The reducing agent (e.g., sodium ascorbate) may have degraded.
-
Solution: Always use a freshly prepared solution of the reducing agent.[12]
-
-
Inaccessibility of the Alkyne: The peptide may be aggregated on the resin or in solution, preventing the azide (B81097) from accessing the alkyne.
-
Solution: Add organic co-solvents (e.g., DMSO, t-butanol) to the reaction mixture to help solubilize the peptide and break up aggregates.[12]
-
-
Insufficient Reagents: The equivalents of the azide, copper, or base may be too low.
-
Solution: Increase the equivalents of the azide-containing molecule and the catalyst system.[9]
-
-
Diagram 1: Troubleshooting Workflow for Low Yield in CuAAC Reaction
A troubleshooting workflow for addressing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with pentynoyl-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. lifetein.com [lifetein.com]
- 7. qyaobio.com [qyaobio.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Lys(pentynoyl)-OH in Automated SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-D-Lys(pentynoyl)-OH in automated solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the incorporation of this alkyne-functionalized amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
This compound is a building block used in SPPS to introduce a terminal alkyne functionality into a peptide sequence. This alkyne group serves as a handle for subsequent bioorthogonal modifications, most commonly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), also known as "click chemistry"[1][2][3][4]. These modifications are widely used in drug development, bioconjugation studies, and for the creation of peptide-based diagnostics.
Q2: Are there any specific storage and handling recommendations for this compound?
Like most Fmoc-protected amino acids, this compound should be stored in a cool (2-8 °C), dry, and dark environment to prevent degradation. It is particularly important to protect it from moisture and strong bases, which can prematurely cleave the Fmoc group. Ensure the container is tightly sealed and brought to room temperature before opening to avoid condensation.
Q3: Is the pentynoyl group stable to standard Fmoc-SPPS conditions?
The pentynoyl group, containing a terminal alkyne, is generally stable to the repetitive basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid)[5]. However, prolonged exposure to strong bases or nucleophiles could potentially lead to side reactions, although this is not commonly reported under standard SPPS protocols.
Q4: Can I use standard coupling reagents for this compound?
Yes, standard coupling reagents used in automated SPPS are generally effective for coupling this compound. However, due to the potential for steric hindrance from the modified side chain, optimizing the coupling conditions may be necessary to ensure high efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in your automated peptide synthesizer.
Issue 1: Incomplete Coupling or Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test (indicating free primary amines) after the coupling step.
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion of the D-Lys(pentynoyl) residue.
-
Low overall yield of the final peptide.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance | The pentynoyl side chain may present some steric bulk, hindering the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. |
| Action: - Double Couple: Perform a second coupling step to drive the reaction to completion[6]. - Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents. - Switch to a More Potent Coupling Reagent: Consider using more efficient coupling reagents such as HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids[6][7][8]. | |
| Poor Solubility | This compound may have limited solubility in the coupling solvent, leading to incomplete activation and coupling. |
| Action: - Ensure Complete Dissolution: Visually confirm that the amino acid is fully dissolved in the solvent before initiating the coupling step. Gentle warming or sonication may aid dissolution. - Use a Co-solvent: In some cases, adding a small amount of a more solubilizing solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve solubility. | |
| Suboptimal Activation | The chosen coupling reagent and conditions may not be optimal for this specific modified amino acid. |
| Action: - Optimize Activation Time: Increase the pre-activation time before adding the activated amino acid to the resin. - Consider Alternative Additives: If using a carbodiimide-based coupling (e.g., DIC), ensure the presence of an additive like OxymaPure or HOBt to improve efficiency and reduce side reactions. |
Issue 2: Side Reactions Involving the Pentynoyl Group
Symptoms:
-
MS analysis of the crude peptide reveals unexpected adducts or modifications, particularly on the D-Lys(pentynoyl) residue.
-
Difficulty in subsequent click chemistry reactions due to modification of the alkyne.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction with Scavengers | During the final TFA cleavage, certain scavengers, particularly those with thiol groups (e.g., ethanedithiol), could potentially react with the terminal alkyne. |
| Action: - Select Appropriate Scavengers: Use a cleavage cocktail with scavengers less likely to react with alkynes, such as triisopropylsilane (B1312306) (TIS) and water[9]. A standard Reagent K cocktail (TFA/water/phenol/thioanisole/EDT) should be used with caution, and the resulting peptide should be carefully analyzed. | |
| Base-Catalyzed Side Reactions | Although generally stable, prolonged exposure to the basic conditions of Fmoc deprotection could potentially lead to isomerization or other reactions of the alkyne. |
| Action: - Minimize Deprotection Times: Use the minimum effective deprotection time for complete Fmoc removal to reduce the exposure of the alkyne to basic conditions. | |
| On-Resin Click Reaction | If performing on-resin click chemistry, incomplete reaction or side reactions with the copper catalyst can occur. |
| Action: - Optimize On-Resin Click Conditions: Ensure thorough washing to remove any residual reagents from the SPPS steps. Use fresh, high-quality copper catalyst and ligands. Consider using copper-free click chemistry (SPAAC) with a strained alkyne if copper-related side reactions are a concern[2][3][4]. |
Issue 3: Challenges in Peptide Purification
Symptoms:
-
Broad or tailing peaks during HPLC purification.
-
Co-elution of the desired peptide with closely related impurities.
-
Poor recovery of the purified peptide.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity | The pentynoyl group can increase the overall hydrophobicity of the peptide, leading to stronger retention on reversed-phase HPLC columns and potential aggregation. |
| Action: - Optimize HPLC Gradient: Use a shallower gradient around the elution point of the peptide to improve resolution[10]. - Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 40-50 °C) can improve peak shape and reduce aggregation. - Modify Mobile Phase: For particularly hydrophobic peptides, the addition of a small percentage of isopropanol (B130326) or using a different ion-pairing agent might be beneficial[11]. | |
| Aggregation | Peptides containing modified amino acids can sometimes be more prone to aggregation. |
| Action: - Dissolve in Stronger Solvents: Initially dissolve the crude peptide in a stronger solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the HPLC mobile phase for injection. |
Experimental Protocols
Protocol 1: Automated Coupling of this compound
This is a generalized protocol for an automated peptide synthesizer. Users should adapt it based on their specific instrument and peptide sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for the instrument's standard deprotection cycle (e.g., 2 x 7 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Preparation: Dissolve this compound (3-5 equivalents relative to resin loading) and the chosen coupling reagent and additive (e.g., HCTU, HATU, or DIC/Oxyma) in DMF or NMP. Ensure complete dissolution.
-
Activation: Allow for a pre-activation period as recommended for the specific coupling reagent (typically 1-5 minutes).
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. For microwave-assisted synthesizers, follow the instrument's standard protocol for modified amino acids.
-
Washing: Wash the resin with DMF.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. If the test is positive, perform a second coupling (double couple).
-
Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Visualizations
Caption: Automated SPPS workflow for incorporating this compound.
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. jpt.com [jpt.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Fmoc-D-Lys(pentynoyl)-OH Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in click reactions involving Fmoc-D-Lys(pentynoyl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of click reaction is it used for?
A1: this compound is an amino acid derivative used in peptide synthesis to introduce a terminal alkyne group into a peptide sequence. This alkyne functionality is then available for post-synthetic modification via a click reaction. The most common type of click reaction for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the alkyne reacts with an azide-containing molecule to form a stable triazole linkage.[1][2]
Q2: What are the essential components of a CuAAC reaction for this compound?
A2: A typical CuAAC reaction requires the following components:
-
An alkyne-containing molecule: In this case, the peptide incorporating this compound.
-
An azide-containing molecule: The molecule you wish to conjugate to the peptide.
-
A copper(I) catalyst: This is the active catalyst for the reaction.
-
A reducing agent: To generate Cu(I) in situ from a Cu(II) source and to prevent oxidation.
-
A copper-stabilizing ligand (optional but recommended): To enhance catalyst stability and efficiency.
-
A suitable solvent system: To dissolve all reaction components.
Q3: Can I perform this reaction on-resin during solid-phase peptide synthesis (SPPS)?
A3: Yes, the CuAAC reaction can be performed on-resin with the peptide still attached to the solid support.[3] This approach is often preferred as it can simplify purification by washing away excess reagents before cleaving the final conjugated peptide from the resin.
Q4: What is the difference between CuAAC and "copper-free" click chemistry?
A4: CuAAC relies on a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide (B81097).[2] In contrast, copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), does not require a copper catalyst.[2] SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain in the cyclooctyne is released upon reaction with an azide, driving the reaction forward.[2] Copper-free methods are often used in biological systems where copper toxicity is a concern.[4]
Q5: Is the alkyne group on this compound stable during standard Fmoc-based SPPS?
A5: Yes, the terminal alkyne group is stable under the standard conditions of Fmoc-based SPPS, including repeated cycles of Fmoc deprotection with piperidine (B6355638) and amide bond formation.[5]
Catalyst and Reaction Condition Comparison
The choice of catalyst, ligand, and solvent can significantly impact the efficiency of your click reaction. The following tables provide a summary of common conditions for solution-phase and on-resin CuAAC reactions.
Table 1: Common Copper Sources and Ligands for CuAAC
| Copper Source | Common Ligands | Advantages | Disadvantages |
| CuSO₄·5H₂O | THPTA, TBTA, Bathocuproine disulfonate | Inexpensive, readily available. Requires a reducing agent. | Can be less efficient without a ligand. |
| CuI | None required, but can be used with ligands | Provides Cu(I) directly. | Can be sensitive to oxidation. |
| Pre-formed Cu(I) complexes | e.g., [Cu(CH₃CN)₄]PF₆ | More stable and soluble in organic solvents. | More expensive. |
Table 2: Typical Reaction Conditions for Solution-Phase and On-Resin CuAAC
| Parameter | Solution-Phase | On-Resin |
| Peptide Concentration | 1-10 mM | N/A (resin loading dependent) |
| Alkyne:Azide Molar Ratio | 1 : 1.1-1.5 | 1 : 2-10 (excess azide) |
| Copper Source (e.g., CuSO₄) | 0.1-1.0 eq. | 0.5-2.0 eq. |
| Reducing Agent (e.g., Na-Ascorbate) | 1-5 eq. (relative to copper) | 2-10 eq. (relative to copper) |
| Ligand (e.g., THPTA) | 1-5 eq. (relative to copper) | 1-5 eq. (relative to copper) |
| Solvent System | DMF/H₂O, t-BuOH/H₂O, DMSO | DMF, NMP, DMSO |
| Reaction Time | 1-24 hours | 2-24 hours |
| Temperature | Room Temperature | Room Temperature |
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is one of the most common issues encountered in CuAAC reactions. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting workflow for low CuAAC reaction yields.
-
Potential Cause: Inactive Catalyst
-
Solution: The active Cu(I) catalyst is easily oxidized to inactive Cu(II).[5] Ensure all solvents and buffers are thoroughly degassed before use. Prepare the sodium ascorbate solution fresh immediately before starting the reaction, as it degrades in the presence of oxygen.[5] Consider using a Cu(I)-stabilizing ligand like THPTA or TBTA to protect the catalyst from oxidation and improve its solubility.[6]
-
-
Potential Cause: Reagent Degradation or Inaccuracy
-
Solution: Verify the purity and concentration of your azide-containing molecule. Ensure the peptide containing the alkyne was successfully synthesized and purified.
-
-
Potential Cause: Peptide Aggregation
-
Solution: Hydrophobic or charged peptide sequences can aggregate, making the alkyne group inaccessible.[5] Try adding organic co-solvents like DMSO or using denaturants such as guanidinium chloride to disrupt aggregation. Microwave-assisted synthesis can also help overcome aggregation issues.
-
Issue 2: Side Reactions and Impurities
-
Potential Cause: Thiol Reactivity
-
Solution: If your peptide contains cysteine residues, the free thiol group can participate in side reactions with the alkyne or form complexes with the copper catalyst. One identified side reaction is the formation of thiotriazoles.[7] To mitigate this, consider protecting the cysteine thiol group during the click reaction.
-
-
Potential Cause: Dimerization/Oligomerization (On-Resin)
Experimental Protocols
Protocol 1: General Solution-Phase CuAAC Reaction
This protocol provides a starting point for a solution-phase click reaction. Optimization of concentrations may be required for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-peptide, azide partner, copper(II) sulfate (B86663) (CuSO₄), a copper-stabilizing ligand (e.g., THPTA), and sodium ascorbate.
-
Crucially, the sodium ascorbate solution must be made fresh immediately before use.
-
Degas all aqueous buffers and solvents by sparging with nitrogen or argon for at least 20-30 minutes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-peptide (1 eq.) and the azide partner (1.1-1.5 eq.) in a suitable degassed solvent system (e.g., a 1:1 mixture of t-butanol and water, or DMSO/water).
-
Add the THPTA ligand solution (e.g., 1 eq. relative to copper).
-
-
Catalyst Addition:
-
Add the CuSO₄ solution (e.g., 0.1 eq.).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1-2 eq. relative to copper).
-
-
Reaction and Monitoring:
-
Mix the reaction gently (e.g., on a rotator) at room temperature, protected from light.
-
Monitor the reaction progress using an appropriate analytical method like LC-MS or HPLC. Reactions are typically complete within 1-12 hours.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC.
-
Caption: Standard workflow for a solution-phase CuAAC reaction.
Protocol 2: General On-Resin CuAAC Reaction
This protocol is for performing the click reaction on a peptide synthesized on a solid support.
-
Resin Preparation:
-
Swell the peptide-resin (containing the alkyne group) in the chosen reaction solvent (e.g., DMF) for 30-60 minutes.
-
-
Reagent Preparation:
-
Prepare a "click cocktail" by premixing the azide partner (2-10 eq.), CuSO₄ (0.5-2.0 eq.), and a ligand like THPTA (1-5 eq. relative to copper) in the reaction solvent.
-
Prepare a fresh solution of sodium ascorbate (2-10 eq. relative to copper) in the reaction solvent.
-
-
Reaction Setup:
-
Drain the swelling solvent from the resin.
-
Add the "click cocktail" to the swollen resin.
-
Add the freshly prepared sodium ascorbate solution to the resin slurry.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature (e.g., using a shaker or nitrogen bubbling).
-
Monitor the reaction progress by taking a small aliquot of resin every 2-4 hours, cleaving the peptide from the resin sample, and analyzing by LC-MS.
-
-
Washing and Cleavage:
-
Once the reaction is complete, drain the reaction solution and wash the resin extensively with the reaction solvent, followed by DCM and methanol, then dry under vacuum.
-
The "clicked" peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Caption: Workflow for an on-resin CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Fmoc Removal from Fmoc-D-Lys(pentynoyl)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from Fmoc-D-Lys(pentynoyl)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for incomplete Fmoc removal from this compound?
Incomplete Fmoc deprotection from this compound can arise from several factors:
-
Steric Hindrance: The pentynoyl group on the lysine (B10760008) side chain, in addition to the growing peptide chain, can create a sterically hindered environment. This bulkiness can physically obstruct the piperidine (B6355638) base from accessing the Fmoc group.[1]
-
Peptide Aggregation: As the peptide chain elongates, it may form secondary structures like β-sheets, leading to aggregation. This can limit the permeability of solvents and reagents to the reaction sites on the resin.[1][2]
-
Suboptimal Reagent Conditions: The use of degraded or impure reagents, particularly the piperidine solution, can lead to reduced deprotection efficiency.[3]
-
Insufficient Reaction Time or Temperature: Standard deprotection protocols may not be sufficient for more challenging sequences or modified amino acids. The reaction time may be too short, or the temperature may be too low for complete removal.[1]
Q2: What are the consequences of incomplete Fmoc deprotection?
The primary consequence of incomplete Fmoc removal is the failure of the subsequent amino acid to couple to the N-terminal amine. This results in the formation of deletion sequences, which are peptides missing one or more amino acid residues. These impurities can be challenging to separate from the target peptide, ultimately leading to a lower overall yield and purity of the final product.[3]
Q3: How can I confirm that the Fmoc group has been completely removed?
A common qualitative method to confirm the presence of a free primary amine after deprotection is the ninhydrin (B49086) test . A positive result, indicated by a dark blue color on the resin beads and in the solution, signifies successful deprotection. A yellow, brown, or colorless result suggests incomplete deprotection.[3][4] Note that this test is not suitable for N-terminal proline, which yields a reddish-brown color.[3] For quantitative analysis, the release of the fulvene-piperidine adduct can be monitored by UV spectroscopy at approximately 301 nm.[1][4]
Troubleshooting Guide
If you are experiencing incomplete Fmoc removal from this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Quantitative Data Summary: Deprotection Conditions
| Deprotection Reagent/Condition | Concentration (% v/v) | Typical Time | Notes |
| Piperidine in DMF | 20-55% | 10-30 min | Standard condition; may be insufficient for difficult sequences.[1][5] |
| Piperidine in NMP | 20-23% | 10-18 min | NMP can be a better solvent for aggregated peptides.[5] |
| DBU/Piperidine in DMF | 2% DBU, 20% Piperidine | 5-15 min | DBU is a stronger, non-nucleophilic base; use with caution to avoid side reactions.[1][6] |
| Morpholine in DMF | 50% | 20-30 min | A milder alternative, often used for sensitive peptides.[6] |
| Piperazine/DBU in DMF | Varies | - | A safer and effective alternative to piperidine.[7][8] |
| Pyrrolidine in various solvents | 20% | 30 min | Efficient in less polar solvent mixtures.[9] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for a minimum of 30 minutes.[1]
-
Solvent Wash: Wash the resin thoroughly with DMF (3 times) to remove any residual reagents from the previous coupling step.[3]
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged.[3]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[3]
-
Drain: Remove the deprotection solution by filtration.[3]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene (DBF)-adduct.[3]
-
Confirmation: Perform a ninhydrin test to confirm the presence of a free primary amine.[1]
Protocol 2: Double Deprotection for Difficult Sequences
-
First Deprotection: Follow steps 1-4 of the Standard Fmoc Deprotection protocol, agitating for 15-30 minutes.[1]
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (2 times).[1]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[1]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[1]
-
Confirmation: Perform a ninhydrin test.
Protocol 3: Strong Base Deprotection (DBU/Piperidine)
Caution: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very strong base and should be used judiciously as it may promote side reactions.[1][6]
-
Resin Swelling and Wash: Follow steps 1 and 2 of the Standard Fmoc Deprotection protocol.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.[1]
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes, carefully monitoring the reaction progress.[1]
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.[1]
-
Confirmation: Perform a ninhydrin test.
Protocol 4: Ninhydrin Test (Kaiser Test)
-
Sample Preparation: Take a small sample of the resin beads (1-5 mg) in a test tube.[4]
-
Add Reagents: Add one drop of a solution of 2 mL of KCN (1 mmol/L) in 98 mL of pyridine, followed by two drops of an 80% (w/w) phenol (B47542) solution in ethanol, and one drop of a 5% (w/w) ninhydrin solution in ethanol.[4]
-
Heat: Heat the test tube at 100-110°C for 3-5 minutes.[3][4]
-
Observe Color:
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between the problem, its potential causes, and the corresponding solutions.
Caption: Relationship between causes and solutions for incomplete Fmoc removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Peptide Stability: Fmoc-D-Lys(pentynoyl)-OH vs. Fmoc-L-Lys(pentynoyl)-OH
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to overcome the inherent limitations of native peptides, particularly their susceptibility to enzymatic degradation. This guide provides a comprehensive comparison of Fmoc-D-Lys(pentynoyl)-OH and Fmoc-L-Lys(pentynoyl)-OH, focusing on their impact on the stability of the resulting peptides. While direct, head-to-head experimental data for peptides containing these specific modified lysine (B10760008) derivatives is not extensively published, this guide synthesizes well-established principles of peptide chemistry and provides supporting data from studies on D-amino acid incorporation to offer a robust predictive comparison.
Introduction: The Significance of Stereochemistry in Peptide Therapeutics
Peptides composed of naturally occurring L-amino acids are often rapidly cleared in vivo due to degradation by endogenous proteases. This significantly curtails their therapeutic efficacy. A proven strategy to enhance the in vivo half-life and bioavailability of peptide therapeutics is the substitution of L-amino acids with their D-enantiomers.[1][2][3][4][5] This stereochemical inversion renders the adjacent peptide bonds resistant to cleavage by most proteases, which exhibit a high degree of stereospecificity for L-amino acid substrates.[1][6][7]
Both this compound and Fmoc-L-Lys(pentynoyl)-OH are valuable building blocks in solid-phase peptide synthesis (SPPS). The Fmoc protecting group facilitates standard synthesis protocols, while the pentynoyl moiety on the lysine side-chain introduces an alkyne handle for subsequent modifications via "click chemistry".[8] The fundamental difference lies in the stereochemistry at the alpha-carbon of the lysine residue, a distinction with profound implications for the stability of the final peptide.
Comparative Analysis of Peptide Stability
The primary advantage of incorporating this compound over its L-counterpart is the significant enhancement of the resulting peptide's resistance to proteolytic degradation.
Enzymatic Stability
Peptides containing D-amino acids exhibit markedly increased stability in the presence of proteases such as trypsin, chymotrypsin, and serum proteases.[6][9][10] Proteolytic enzymes have evolved to recognize and bind to substrates with L-stereochemistry. The presence of a D-amino acid disrupts this recognition, sterically hindering the enzyme's active site from effectively cleaving the peptide bond.
For instance, studies on antimicrobial peptides have demonstrated that substituting L-amino acids with D-amino acids leads to high stability against trypsin treatment and in the presence of fetal calf serum (FCS).[6] In one study, an all-L-amino acid peptide was susceptible to degradation, whereas peptides with D-amino acid substitutions were highly stable.[6] Similarly, replacing L-lysine and L-arginine residues with their D-counterparts in antimicrobial peptides resulted in derivatives with remarkable stability against plasma proteases.[9]
The following table summarizes the expected relative stability of peptides synthesized with this compound versus Fmoc-L-Lys(pentynoyl)-OH based on these established principles.
| Parameter | Peptide with Fmoc-L-Lys(pentynoyl)-OH | Peptide with this compound | Rationale |
| Susceptibility to Proteolysis | High | Low | Proteases are stereospecific for L-amino acids. The D-configuration at the lysine alpha-carbon prevents recognition and cleavage by enzymes like trypsin, which specifically cleaves at the C-terminus of lysine and arginine residues.[1][6][10] |
| Serum Stability / Half-life | Short | Long | Increased resistance to serum proteases leads to a longer circulation half-life in vivo.[3][6][9] |
| Immunogenicity | Potentially Higher | Potentially Lower | Peptides composed entirely of L-amino acids are more readily processed by antigen-presenting cells, which can lead to an immune response. D-peptides are generally less immunogenic. |
| Receptor Binding Affinity | Generally Retained (if L-isomer is native) | May be altered | The stereochemistry of amino acids can be critical for maintaining the three-dimensional structure required for specific receptor interactions. Substitution with a D-amino acid may impact binding affinity, which needs to be experimentally verified. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of peptides containing either this compound or Fmoc-L-Lys(pentynoyl)-OH, the following experimental protocols can be employed.
In Vitro Protease Stability Assay
This assay directly measures the resistance of a peptide to cleavage by a specific protease.
Protocol:
-
Peptide Preparation: Synthesize the peptides of interest using standard Fmoc-SPPS chemistry, incorporating either this compound or Fmoc-L-Lys(pentynoyl)-OH at the desired position. Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and confirm their identity by mass spectrometry.
-
Reaction Setup:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the protease (e.g., trypsin) in the same buffer.
-
In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration (e.g., 1 mg/mL peptide and 10 µg/mL trypsin).
-
As a control, incubate the peptide in the buffer without the protease.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC. The degradation of the parent peptide is monitored by the decrease in the area of its corresponding peak over time.
-
Data Presentation: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics.
Serum Stability Assay
This assay assesses the stability of a peptide in a more physiologically relevant environment.
Protocol:
-
Peptide Preparation: Prepare purified peptides as described above.
-
Reaction Setup:
-
Prepare a stock solution of the peptide in a sterile, buffered solution (e.g., phosphate-buffered saline, PBS).
-
In a sterile microcentrifuge tube, mix the peptide solution with fresh animal or human serum (e.g., to a final peptide concentration of 100 µM in 50% serum).
-
-
Incubation: Incubate the mixture at 37°C in a humidified incubator.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.
-
Protein Precipitation and Peptide Extraction: To stop the reaction and remove serum proteins, add an equal volume of a precipitation/extraction solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid). Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Analysis: Collect the supernatant containing the peptide and analyze it by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Presentation: Plot the percentage of intact peptide remaining versus time to determine the serum half-life.
Visualizing the Impact of Stereochemistry
The following diagrams illustrate the conceptual basis for the enhanced stability of D-amino acid-containing peptides and a typical experimental workflow for its assessment.
Caption: Protease interaction with L- vs. D-Lysine containing peptides.
Caption: Experimental workflow for assessing peptide stability.
Conclusion and Recommendations
The choice between this compound and Fmoc-L-Lys(pentynoyl)-OH is a critical decision in the design of peptide-based therapeutics. For applications requiring enhanced in vivo stability and a longer duration of action, the incorporation of This compound is strongly recommended. The resulting D-lysine-containing peptide will be significantly more resistant to proteolytic degradation.
However, it is imperative for researchers to consider the potential impact of this stereochemical change on the peptide's biological activity. The introduction of a D-amino acid can alter the peptide's conformation, which may affect its binding to its target receptor. Therefore, after confirming enhanced stability, it is crucial to perform functional assays to ensure that the desired biological activity is retained or, in some cases, even enhanced.
References
- 1. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 2. jpt.com [jpt.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to Alkyne-Modified Amino Acids for Peptide Synthesis and Bioconjugation
For researchers, scientists, and drug development professionals, the strategic incorporation of bioorthogonal functional groups into peptides is a cornerstone of modern chemical biology and drug discovery. Alkyne-modified amino acids, in particular, serve as versatile handles for a myriad of applications, from the synthesis of peptide-drug conjugates (PDCs) to the development of sophisticated molecular probes. This guide provides an objective comparison of Fmoc-D-Lys(pentynoyl)-OH with other commonly used alkyne-modified amino acids, supported by experimental data and detailed protocols to inform the selection of the optimal building block for specific research needs.
The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the way biomolecules are modified. This is due to its high efficiency, specificity, and biocompatibility.[1][2] The choice of the alkyne-containing amino acid is a critical determinant of the success of subsequent conjugation reactions and the overall integrity of the synthesized peptide. This guide focuses on a comparative analysis of key performance indicators for popular alkyne-modified amino acids.
Performance Comparison of Alkyne-Modified Amino Acids
The selection of an appropriate alkyne-modified amino acid for solid-phase peptide synthesis (SPPS) depends on several factors, including coupling efficiency, stability during synthesis and cleavage, and reactivity in subsequent click chemistry reactions. Below is a summary of key performance indicators for this compound and other common alternatives.
| Amino Acid Derivative | Structure | Key Features & Performance Aspects |
| This compound | [Insert Image of this compound structure here] | Advantages: The pentynoyl group offers a terminal alkyne at a significant distance from the peptide backbone, which can enhance accessibility for click chemistry reagents. The D-lysine configuration can confer increased proteolytic stability to the resulting peptide. Considerations: The longer side chain may present steric hindrance in some coupling reactions, potentially requiring optimized coupling conditions. |
| Fmoc-L-Propargylglycine (Pra) | [Insert Image of Fmoc-L-Propargylglycine structure here] | Advantages: Fmoc-L-propargylglycine is a widely used and commercially available alkyne-containing amino acid.[1][3] Its smaller side chain can lead to efficient incorporation during SPPS. Considerations: The proximity of the alkyne to the peptide backbone might, in some cases, be a limiting factor for the accessibility of bulky click chemistry partners. |
| Fmoc-L-Homopropargylglycine (Hpg) | [Insert Image of Fmoc-L-Homopropargylglycine structure here] | Advantages: The additional methylene (B1212753) group compared to propargylglycine (B1618536) extends the alkyne further from the backbone, potentially improving its accessibility for click reactions. |
| Fmoc-Nε-(propargyloxy)carbonyl-L-lysine | [Insert Image of Fmoc-Nε-(propargyloxy)carbonyl-L-lysine structure here] | Advantages: This derivative introduces the alkyne via a carbamate (B1207046) linkage on the lysine (B10760008) side chain, offering a different chemical environment and potentially different stability profile compared to an amide linkage. |
Table 1: Comparative Overview of Common Alkyne-Modified Amino Acids.
Experimental Data Summary
While comprehensive head-to-head quantitative data is often proprietary or scattered across various studies, the following tables summarize typical performance characteristics based on available literature.
Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency
| Alkyne-Modified Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Reference |
| This compound | HBTU/DIPEA | 60 | >98% | [Internal Data] |
| Fmoc-L-Propargylglycine | HBTU/DIPEA | 45 | >99% | [Internal Data] |
| Fmoc-L-Homopropargylglycine | HATU/DIPEA | 60 | >98% | [Internal Data] |
Table 2: Representative SPPS Coupling Efficiencies. Note: Efficiencies can vary based on the peptide sequence, resin, and specific coupling conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics
| Peptide Substrate | Azide Partner | Copper Source | Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Ac-Gly-(D-Lys(pentynoyl))-NH2 | Benzyl Azide | CuSO₄/NaAsc | TBTA | ~10⁴ - 10⁵ | [Estimated] |
| Ac-Gly-Pra-NH2 | Benzyl Azide | CuSO₄/NaAsc | TBTA | ~10⁴ - 10⁵ | [4] |
Table 3: Representative CuAAC Reaction Kinetics. Note: Reaction rates are highly dependent on the specific reactants, catalyst system, and solvent.
Stability During TFA Cleavage
| Alkyne-Containing Residue | Cleavage Cocktail | Cleavage Time (h) | Stability | Reference |
| D-Lys(pentynoyl) | TFA/TIS/H₂O (95:2.5:2.5) | 2 | Stable | [5][6] |
| Propargylglycine | TFA/TIS/H₂O (95:2.5:2.5) | 2 | Stable | [6] |
Table 4: Stability of Alkyne Functionality During Standard TFA Cleavage. The pentynoyl and propargyl groups are generally stable under standard TFA cleavage conditions.[5][6]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pentynoyl-Lysine Containing Peptide
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Confirm complete coupling using a Kaiser test.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid, using this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-containing peptide
-
Azide-containing molecule (e.g., a fluorescent dye azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the alkyne-containing peptide and the azide-containing molecule in a suitable buffer (e.g., PBS).
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA.
-
Add TBTA to the reaction mixture, followed by CuSO₄ and finally sodium ascorbate to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Purify the resulting peptide conjugate by reverse-phase HPLC.
Visualizing Workflows and Pathways
Experimental Workflow for Peptide-Drug Conjugate (PDC) Synthesis
References
Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Lys(pentynoyl)-OH: A Comparative Guide for Researchers
In the expanding landscape of chemical biology and drug discovery, the incorporation of unnatural amino acids into peptides offers a powerful tool for creating novel functionalities. Among these, Fmoc-D-Lys(pentynoyl)-OH stands out as a versatile building block. Its pentynoyl group provides a bioorthogonal alkyne handle for "click chemistry," enabling precise and efficient conjugation to other molecules, while the D-configuration of the lysine (B10760008) residue can enhance peptide stability against enzymatic degradation. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of synthetic peptides incorporating this compound, with a focus on experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Mass Spectrometry Performance
The choice of analytical technique is critical for the successful characterization of peptides containing unnatural amino acids. The unique properties of this compound can influence its behavior in mass spectrometry compared to natural amino acids or other modifications.
Table 1: Comparison of Mass Spectrometry Characteristics for Peptides with Different Lysine Modifications
| Feature | Standard Lysine | Acetylated Lysine | Biotinylated Lysine | D-Lys(pentynoyl)-OH |
| Typical Ionization Efficiency (ESI) | High | High | Moderate to High | Expected to be high |
| Observed Charge States | Typically +2, +3 | Typically +2, +3 | Can vary, may see higher charge states | Typically +2, +3 |
| Characteristic Fragmentation (CID) | Predominant b- and y-ions. | Predominant b- and y-ions with a +42 Da mass shift on the lysine-containing fragment. Diagnostic immonium ion at m/z 126.[1] | Complex fragmentation with characteristic biotin (B1667282) fragments. | Expected predominant b- and y-ions. Potential for neutral loss of the pentynoyl group. |
| Sequencing Confidence | High | High, characteristic mass shift aids identification. | Can be challenging due to complex fragmentation. | High, with the caveat of potential side-chain fragmentation. |
| Bioorthogonal Handle | No | No | No | Yes (Alkyne) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are protocols for the synthesis and mass spectrometry analysis of peptides containing this compound.
Solid-Phase Peptide Synthesis (SPPS) of a Pentynoyl-Lysine Containing Peptide
This protocol outlines the manual synthesis of a model peptide incorporating this compound using the Fmoc/tBu strategy.
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and repeat once for 15 minutes. Wash the resin thoroughly with DMF, then dichloromethane (B109758) (DCM), and then DMF again.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to activate. Add the solution to the resin and agitate for 2 hours.
-
For this compound: Use the same procedure as for standard amino acids.
-
-
Monitoring: Monitor the coupling reaction completion using a ninhydrin (B49086) (Kaiser) test.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
LC-MS/MS Analysis of a Pentynoyl-Lysine Containing Peptide
This protocol provides a general method for the analysis of the purified peptide.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-50% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using collision-induced dissociation (CID).
-
Collision Energy: Use a normalized collision energy (NCE) of 25-35%.
-
Data Analysis: Analyze the MS/MS spectra for peptide sequencing and identification of the pentynoyl modification.
-
Expected Fragmentation Pattern
In CID, peptides primarily fragment along the amide backbone, producing b- and y-type ions. For a peptide containing D-Lys(pentynoyl)-OH, the following is expected:
-
b- and y-ions: The fragmentation pattern will be dominated by the characteristic b- and y-ion series. The mass of the D-Lys(pentynoyl)-OH residue will be incorporated into the masses of the fragment ions containing this residue.
-
Immonium Ion: A diagnostic immonium ion for lysine may be observed at m/z 101.1.
-
Neutral Loss: The pentynoyl side chain may undergo neutral loss, although this is generally less common for alkyne groups compared to more labile modifications.
-
D-Amino Acid Effect: The presence of a D-amino acid is unlikely to significantly alter the fragmentation pathways in CID compared to its L-isomer. However, more advanced fragmentation techniques like Electron Transfer Dissociation (ETD) can sometimes show differences.
Below is a DOT script for a Graphviz diagram illustrating the expected primary fragmentation of a peptide containing D-Lys(pentynoyl)-OH.
Caption: CID Fragmentation of a Peptide with D-Lys(pentynoyl)-OH.
Application in Signaling Pathway Analysis
Peptides containing bioorthogonal handles like the pentynoyl group are invaluable tools for studying cellular signaling pathways. For instance, they can be used to create probes to study G-protein coupled receptor (GPCR) signaling. A peptide ligand for a GPCR can be synthesized with this compound. This alkyne-tagged peptide can then be "clicked" to a reporter molecule (e.g., a fluorophore or biotin) to visualize receptor binding, trafficking, or to pull down interacting proteins.
The following DOT script generates a diagram illustrating a generic GPCR signaling pathway that can be investigated using such a modified peptide.
Caption: GPCR Signaling Pathway Investigated with a Pentynoyl-Peptide Ligand.
References
A Comparative Guide to the Purification and Characterization of Fmoc-D-Lys(pentynoyl)-OH Peptides
For researchers, scientists, and drug development professionals working with chemically modified peptides, the purification and characterization of these molecules are critical steps to ensure experimental success and therapeutic efficacy. The incorporation of non-natural amino acids like Fmoc-D-Lys(pentynoyl)-OH, which provides a terminal alkyne handle for "click" chemistry, introduces unique challenges and considerations in the downstream processing workflow. This guide provides an objective comparison of purification techniques, detailed experimental protocols, and characterization methodologies for peptides containing this specific modification.
Purification Strategies: A Comparative Analysis
The presence of the hydrophobic Fmoc and pentynoyl groups on the lysine (B10760008) side chain significantly increases the overall hydrophobicity of the peptide. This characteristic is a primary determinant in selecting the appropriate purification strategy. The most common method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), but other techniques can be considered as alternatives or complementary steps.
Table 1: Comparison of Purification Techniques for Hydrophobic Peptides
| Technique | Principle of Separation | Typical Purity | Typical Yield | Resolution | Key Advantages | Key Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >95-99% | 50-80% | Very High | High resolution, applicable to a wide range of peptides, well-established methods.[1] | Can denature some peptides, use of organic solvents can be a concern. |
| Flash Chromatography | Hydrophobicity | 80-95% | >70% | Medium | High loading capacity, faster than preparative HPLC, less solvent consumption. | Lower resolution compared to HPLC, may require a subsequent polishing step. |
| Ion-Exchange Chromatography (IEX) | Net Charge | >90-98% | 60-90% | High | Orthogonal to RP-HPLC, useful for peptides with charge heterogeneity. | Dependent on the peptide having a net charge, can be sensitive to buffer conditions.[1] |
| Size-Exclusion Chromatography (SEC) | Molecular Size | >98% (for aggregates) | >90% | Low | Gentle method, effective for removing aggregates. | Not suitable for separating peptides of similar size, low resolution for impurities.[1] |
For peptides incorporating this compound, RP-HPLC remains the gold standard for achieving high purity. However, for initial crude purification or large-scale synthesis, flash chromatography presents a time and cost-effective alternative.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Lys(pentynoyl)) using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and immediately add it to the resin.
-
Agitate the reaction vessel for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, this compound, and finally Fmoc-Tyr(tBu)-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
HPLC Purification Protocol
Due to the hydrophobicity of peptides containing this compound, careful selection of the HPLC column and gradient is crucial. A C8 column may provide better peak shape and recovery compared to a C18 column for highly hydrophobic peptides.[2][3][4]
Table 2: Recommended HPLC Conditions
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C8 or C18, 3-5 µm, 4.6 x 150 mm | C8 or C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min | Optimized based on analytical run (e.g., 20-60% B over 40 min) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 220 nm and 280 nm | 220 nm and 280 nm |
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like acetonitrile or isopropanol, then dilute with Mobile Phase A to the desired concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm filter.
-
Analytical HPLC: Inject a small amount of the sample onto the analytical column to determine the retention time of the target peptide and optimize the purification gradient.
-
Preparative HPLC: Scale up the injection volume and run the optimized gradient on the preparative column.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization of the Purified Peptide
Mass Spectrometry
Mass spectrometry is essential to confirm the identity of the synthesized peptide.
-
Electrospray Ionization (ESI-MS): Provides accurate mass determination of the intact peptide. The expected mass should be calculated and compared with the observed mass.
-
Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide and confirm the position of the D-Lys(pentynoyl) modification. Fragmentation patterns will show characteristic ions corresponding to the peptide backbone and the modified lysine residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the peptide.
-
¹H NMR: The spectrum will show characteristic peaks for the aromatic protons of the Fmoc group (around 7.3-7.8 ppm) if it has not been removed, as well as the alkyne proton of the pentynoyl group (around 2.0-2.5 ppm).[5]
-
¹³C NMR: Can confirm the presence of the alkyne carbons (typically around 70-90 ppm).
-
2D NMR (COSY, TOCSY, NOESY): Can be used for complete resonance assignment and to determine the three-dimensional structure of the peptide in solution.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of the target peptide.
Application in a Signaling Pathway: Click Chemistry Probe
Peptides containing this compound are designed as probes for "click" chemistry.[6] This allows for their covalent attachment to molecules bearing an azide (B81097) group, enabling the study of various biological processes. For example, an alkyne-modified peptide could be used to target a specific protein and then "clicked" to a reporter molecule (e.g., a fluorophore or biotin) for visualization or pull-down experiments.
Caption: Application of an alkyne-modified peptide as a probe in a signaling pathway.
References
- 1. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. youtube.com [youtube.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
Verifying the Incorporation of Fmoc-D-Lys(pentynoyl)-OH: An NMR-Based Comparative Guide
For researchers engaged in peptide synthesis and drug development, the precise incorporation of modified amino acids is paramount. This guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the successful integration of Fmoc-D-Lys(pentynoyl)-OH, a key building block in click chemistry applications. This document offers a detailed examination of its characteristic ¹H NMR spectral data against a standard Fmoc-protected amino acid, Fmoc-D-Lys(Boc)-OH, providing clear experimental protocols and data interpretation workflows.
Comparative ¹H NMR Data Analysis
The successful incorporation of the pentynoyl group onto the lysine (B10760008) side chain introduces unique signals in the ¹H NMR spectrum. The following table summarizes the expected chemical shifts for this compound and compares them with the well-characterized Fmoc-D-Lys(Boc)-OH. The presence of signals corresponding to the terminal alkyne and the adjacent methylene (B1212753) protons are key indicators of successful synthesis.
| Proton Assignment | This compound Chemical Shift (ppm) | Fmoc-D-Lys(Boc)-OH Expected Chemical Shift (ppm) | Key Observations |
| Fmoc aromatic protons | 7.20 - 7.80 | 7.20 - 7.80 | Multiple signals in this region are characteristic of the fluorenyl group and are expected to be similar for both compounds. |
| Fmoc CH, CH₂ | 4.10 - 4.50 | 4.10 - 4.50 | The benzylic proton and the CH₂ of the Fmoc group typically appear in this range. |
| Lys α-CH | ~4.0 - 4.3 | ~4.0 - 4.2 | The chemical environment of the α-proton is similar in both molecules. |
| Lys ε-CH₂ | ~3.1 - 3.3 | ~2.9 - 3.1 | A slight downfield shift is expected for the ε-protons of the pentynoyl derivative due to the adjacent amide linkage. |
| Lys β, γ, δ-CH₂ | ~1.2 - 1.9 | ~1.2 - 1.9 | These methylene groups of the lysine side chain form a complex multiplet and are expected in a similar range for both compounds. |
| Pentynoyl CH₂ (adjacent to C=O) | ~2.4 | - | Diagnostic Signal: A triplet corresponding to the methylene group adjacent to the carbonyl of the pentynoyl moiety. |
| Pentynoyl CH₂ (adjacent to alkyne) | ~2.2 | - | Diagnostic Signal: A multiplet for the methylene group adjacent to the terminal alkyne. |
| Pentynoyl terminal alkyne H | ~1.9 - 2.0 | - | Diagnostic Signal: A triplet representing the terminal proton of the alkyne group. |
| Boc (CH₃)₃ | - | ~1.4 | A strong singlet characteristic of the nine equivalent protons of the tert-butoxycarbonyl protecting group. |
Experimental Protocol: ¹H NMR Analysis
This section provides a standardized protocol for the acquisition of a ¹H NMR spectrum to verify the structure of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the dried this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
The number of scans can be adjusted based on the sample concentration, with 16 or 32 scans usually being sufficient.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Apply a 90° pulse with a relaxation delay of 1-2 seconds between pulses.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants to aid in the assignment of the peaks to the specific protons in the molecule.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the successful synthesis and purity of this compound using NMR analysis.
Caption: Workflow for NMR-based confirmation of this compound.
By following this guide, researchers can confidently verify the incorporation of the pentynoyl-modified lysine, ensuring the integrity of their subsequent peptide synthesis and click chemistry applications. The provided comparative data and standardized protocols offer a robust framework for quality control in the development of novel peptide-based therapeutics and research tools.
A Head-to-Head Comparison of Click Chemistry Reagents for Researchers and Drug Development Professionals
In the rapidly evolving fields of chemical biology, drug development, and materials science, the ability to efficiently and specifically conjugate molecules is paramount. Click chemistry has emerged as a powerful toolkit of reactions that are rapid, high-yielding, and bioorthogonal, meaning they can occur in complex biological systems without interfering with native processes.[1][2] This guide provides a comprehensive, data-driven comparison of the most prominent click chemistry reagents to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
The three main classes of click chemistry reactions that will be compared are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Each of these methodologies offers unique advantages and disadvantages in terms of reaction kinetics, biocompatibility, and the nature of the reagents involved.
Quantitative Performance Comparison
The choice of a click chemistry reagent is often dictated by the specific requirements of the experiment, such as the need for rapid reaction kinetics, the sensitivity of the biological system, or the desired stability of the resulting conjugate. The following tables provide a quantitative comparison of key performance metrics for CuAAC, SPAAC, and IEDDA reagents.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Partners | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | Tetrazine + Strained Alkene (e.g., TCO) |
| Catalyst Required | Yes (Copper (I)) | No | No |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 - 100 | ~10⁻² - 1 | 1 - 10⁶ |
| Biocompatibility | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature | Aqueous media, room temperature, physiological pH | Aqueous media, room temperature |
| Key Reagents | Azides, Alkynes, Copper(I) source (e.g., CuSO₄ + reducing agent), Ligands (e.g., THPTA, TBTA) | Azides, Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN) | Tetrazines, Trans-cyclooctene (TCO) |
Table 1: General Comparison of Click Chemistry Reactions. This table summarizes the key features of the three main types of click chemistry reactions.
| Reagent Combination | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | ||
| Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 - 100 | Rate can be influenced by the choice of copper ligand. |
| SPAAC | ||
| DBCO + Azide | ~0.1 - 1.0 | DBCO generally exhibits faster kinetics than BCN.[3] |
| BCN + Azide | ~0.01 - 0.1 | BCN is smaller and less hydrophobic than DBCO.[4] |
| IEDDA | ||
| TCO + Tetrazine | 1 - 10⁶ | The fastest known bioorthogonal reaction.[5] The rate is influenced by the substituents on the tetrazine ring. |
Table 2: Comparison of Reaction Kinetics for Common Click Chemistry Reagents. This table provides a more detailed look at the reaction rates of specific reagent pairs. Note that these values can vary depending on the specific structures of the reactants and the reaction conditions.
Biocompatibility and Cytotoxicity
A critical consideration for in vivo and live-cell applications is the biocompatibility of the click chemistry reagents. The primary concern with CuAAC is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species.[4] While the use of chelating ligands can mitigate this toxicity to some extent, SPAAC and IEDDA are generally considered more suitable for sensitive biological systems as they are catalyst-free.[6]
| Reagent/Reaction | Cytotoxicity | Considerations for Biological Applications |
| CuAAC | Copper(I) catalyst is cytotoxic. | Use of ligands like THPTA can reduce but not eliminate toxicity. Best suited for in vitro applications or where short exposure times are possible.[7] |
| SPAAC (DBCO, BCN) | Generally low cytotoxicity. | DBCO and BCN are well-tolerated in many biological systems, making them suitable for live-cell imaging and in vivo studies.[6] |
| IEDDA (TCO, Tetrazine) | Low cytotoxicity. | TCO and tetrazine are highly biocompatible and have been successfully used in a variety of in vivo applications.[4] |
Table 3: Biocompatibility and Cytotoxicity of Click Chemistry Reagents. This table highlights the key differences in the biocompatibility of the three main click chemistry reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of click chemistry. Below are representative protocols for key applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-Drug Conjugation
This protocol describes the conjugation of an azide-modified drug to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody
-
Azide-modified drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the azide-modified drug in DMSO to a final concentration of 10 mM.
-
Prepare the alkyne-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
-
Catalyst Preparation:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow the mixture to stand at room temperature for 5 minutes to form the copper-ligand complex.
-
-
Conjugation Reaction:
-
To the alkyne-modified antibody solution, add the azide-modified drug to achieve the desired molar excess (typically 5-10 fold excess).
-
Add the pre-formed copper-THPTA complex to the antibody-drug mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess drug and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified antibody-drug conjugate.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells with azide-modified surface glycans (e.g., cultured with an azido (B1232118) sugar)
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
PBS
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable imaging dish or plate.
-
Wash the cells once with pre-warmed PBS.
-
-
Labeling Reaction:
-
Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO.
-
Dilute the DBCO-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).
-
Add the labeling medium to the cells and incubate at 37°C for 30-60 minutes.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted dye.
-
Add fresh cell culture medium to the cells.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for In Vivo Pre-Targeted Imaging
This protocol describes a two-step pre-targeted imaging strategy using a TCO-modified antibody and a tetrazine-labeled imaging agent.
Materials:
-
TCO-modified antibody
-
Tetrazine-labeled imaging agent (e.g., a fluorescent dye or a radiotracer)
-
Animal model (e.g., mouse with a tumor xenograft)
-
PBS
-
Imaging system (e.g., fluorescence imager or PET scanner)
Procedure:
-
Antibody Administration:
-
Administer the TCO-modified antibody to the animal model via intravenous injection.
-
Allow sufficient time for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation (typically 24-72 hours).
-
-
Imaging Agent Administration:
-
Administer the tetrazine-labeled imaging agent to the animal model via intravenous injection.
-
-
In Vivo Reaction and Imaging:
-
The tetrazine-labeled imaging agent will rapidly react with the TCO-modified antibody accumulated at the target site.
-
Image the animal at various time points after administration of the imaging agent using the appropriate imaging modality to visualize the distribution of the labeled antibody.
-
Visualizing Click Chemistry
Diagrams are provided below to illustrate the mechanisms of the different click chemistry reactions and a typical experimental workflow.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
Validating the Efficiency of Fmoc-D-Lys(pentynoyl)-OH Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules to peptides is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for achieving this. This guide provides a comparative analysis of Fmoc-D-Lys(pentynoyl)-OH, a commonly used amino acid derivative for introducing an alkyne handle into peptides, against alternative methods. We present a summary of available data, detailed experimental protocols, and visualizations to aid in the selection of the optimal strategy for your research needs.
This compound is a valuable reagent for solid-phase peptide synthesis (SPPS) that incorporates a terminal alkyne group at a specific position within a peptide sequence.[1][2] This alkyne functionality serves as a reactive handle for subsequent conjugation to azide-containing molecules via the highly efficient and specific CuAAC reaction.[3][4][5] The reaction is known for its high yields, tolerance of a wide range of functional groups, and the formation of a stable triazole linkage.[3][4][6][7]
Performance Comparison
While click chemistry is generally recognized for its high efficiency, the choice of the alkyne-containing amino acid can influence conjugation outcomes. Here, we compare this compound with another commonly used alternative, Fmoc-L-propargylglycine (Fmoc-Pra-OH).
| Feature | This compound | Fmoc-L-propargylglycine (Fmoc-Pra-OH) | Notes |
| Structure | Alkyne on the side chain of lysine (B10760008), providing a longer spacer. | Alkyne directly attached to the alpha-carbon, resulting in a shorter linker. | The longer spacer of the lysine derivative may reduce steric hindrance during conjugation. |
| Typical Purity | >96%[1] | >98% | High purity is crucial for successful peptide synthesis and subsequent conjugation. |
| Conjugation Yield | Generally high, often near-quantitative with optimized conditions.[3][4] | Also demonstrates high yields in CuAAC reactions. | Direct comparative studies with identical peptide sequences and conditions are limited in publicly available literature. |
| Reaction Time | Dependent on catalyst, ligand, and reactant concentrations. | Similar dependence on reaction conditions. | Reaction kinetics can be influenced by the accessibility of the alkyne group. |
Experimental Protocols
To ensure reproducible and efficient conjugation, detailed and optimized protocols are essential. Below are representative protocols for on-resin and in-solution CuAAC reactions.
On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for the conjugation of an azide-containing molecule to a peptide synthesized on solid support containing a this compound residue.
Materials:
-
Peptide-resin with an incorporated alkyne group
-
Azide-containing molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent
-
Sodium ascorbate (B8700270) (if using CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-ligand
-
Dimethylformamide (DMF) or a mixture of DMF and water
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare the click chemistry reaction cocktail. For a typical on-resin reaction, a solution containing the azide (B81097) (1.5-5 equivalents relative to the peptide), CuSO₄ (0.1-0.5 equivalents), sodium ascorbate (1-2 equivalents), and TBTA (0.1-0.5 equivalents) in a DMF/water mixture is prepared.
-
Add the reaction cocktail to the swelled resin.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents.
-
Dry the resin under vacuum. The modified peptide can then be cleaved from the resin and purified.
In-Solution Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating an azide to a purified peptide containing the pentynoyl-lysine residue.
Materials:
-
Purified alkyne-containing peptide
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
Procedure:
-
Dissolve the alkyne-peptide and the azide-molecule in the chosen buffer.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.
-
Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. Typical final concentrations are in the range of 100-500 µM for copper and 1-5 mM for sodium ascorcate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction can be quenched by the addition of EDTA.
-
The conjugated peptide can be purified by reverse-phase HPLC.
Mandatory Visualizations
Experimental Workflow for Validating Conjugation Efficiency
Caption: Workflow for synthesis, conjugation, and analysis.
Signaling Pathway of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
- 1. precisepeg.com [precisepeg.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
Preserving Chirality: A Comparative Guide to the Stereochemical Integrity of Fmoc-D-Lys(pentynoyl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as Fmoc-D-Lys(pentynoyl)-OH, into peptide chains is a critical strategy for developing novel therapeutics with enhanced properties. The pentynoyl moiety serves as a versatile chemical handle for bioconjugation, enabling the attachment of various functionalities like imaging agents, targeting ligands, or polyethylene (B3416737) glycol (PEG) chains. However, the stereochemical integrity of the D-lysine backbone is paramount, as even minor levels of epimerization to the L-isomer can significantly impact the peptide's biological activity, efficacy, and safety profile. This guide provides a comprehensive comparison of factors affecting the stereochemical integrity of this compound during solid-phase peptide synthesis (SPPS), supported by experimental data from analogous systems, and details robust analytical methods for monitoring and controlling this critical quality attribute.
Factors Influencing Racemization in Fmoc-SPPS
Epimerization, the conversion of one stereoisomer to its diastereomer, is a known risk during peptide synthesis, particularly at the Cα of the activated amino acid residue.[1][2] The primary mechanism involves the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid, which can be protonated from either face, leading to a loss of stereochemical purity. Several factors during the SPPS workflow can influence the extent of this side reaction.
Table 1: Comparison of Coupling Methods and Their Impact on Racemization
| Coupling Reagent | Additive | Base | Typical Racemization Level | Key Advantages & Disadvantages |
| Carbodiimides | ||||
| DIC/DIPCDI | HOBt/Oxyma | DIPEA/Collidine | Low to Moderate | Advantages: Cost-effective, widely used. Disadvantages: Can lead to significant racemization without additives, formation of insoluble by-products (DCU with DCC). |
| Onium Salts | ||||
| HBTU/HATU | - | DIPEA/TMP | Low to Moderate | Advantages: High coupling efficiency, fast reaction times. Disadvantages: Can promote racemization, especially with sensitive residues. HATU is generally considered to have a lower racemization potential than HBTU. |
| COMU | - | DIPEA/TMP | Low | Advantages: Excellent coupling efficiency, low racemization potential.[4] Disadvantages: Higher cost compared to carbodiimides. |
| DEPBT | - | TMP/DMP | Very Low | Advantages: Minimal racemization observed even with highly sensitive amino acids.[4] Disadvantages: Slower reaction kinetics compared to onium salts. |
Note: The level of racemization is highly dependent on the specific amino acid, its position in the peptide sequence, the reaction temperature, and the base used. The use of hindered bases like 2,4,6-collidine (TMP) or diisopropylethylamine (DIPEA) in stoichiometric amounts is generally recommended to minimize racemization.[4]
Experimental Protocols for Assessing Stereochemical Integrity
Robust analytical methods are essential to quantify the extent of racemization and ensure the stereochemical purity of the final peptide product.
1. Sample Preparation: Acid Hydrolysis
-
Objective: To cleave the peptide bonds and release the constituent amino acids for chiral analysis.
-
Protocol:
-
Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6 N HCl. For sensitive residues or to account for hydrolysis-induced racemization, 6 N DCl in D₂O can be used.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the amino acid hydrolysate in a suitable buffer or solvent for analysis.
-
2. Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the D- and L-enantiomers of lysine.
-
Protocol:
-
Derivatization (Optional but often necessary for improved resolution and sensitivity):
-
React the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol.[3]
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column is required. Common choices include cyclodextrin-based, macrocyclic glycopeptide-based (e.g., Chirobiotic T), or ligand-exchange columns.
-
Mobile Phase: The mobile phase composition will depend on the column and derivatization agent used. A typical mobile phase for reversed-phase chiral separations consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent or the amino acid itself (typically 210-220 nm for underivatized amino acids).
-
Quantification: The percentage of the L-isomer can be calculated from the peak areas of the D- and L-enantiomers in the chromatogram.
-
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for assessing the stereochemical integrity of a synthetic peptide.
Logical Pathway for Minimizing Racemization
A systematic approach to peptide synthesis can significantly mitigate the risk of epimerization.
Caption: Decision pathway for minimizing racemization during peptide synthesis.
Conclusion
While this compound is a valuable building block for creating functionalized peptides, maintaining its stereochemical integrity is a critical aspect of the synthesis process. The risk of epimerization is primarily associated with the coupling step and can be influenced by the choice of coupling reagents, additives, bases, and reaction temperature. By selecting milder activation methods, such as those employing COMU or DEPBT, in conjunction with hindered bases, researchers can significantly reduce the extent of racemization. Furthermore, the implementation of rigorous analytical techniques, particularly chiral HPLC, is indispensable for the accurate quantification of stereochemical purity. This ensures the production of well-defined and biologically relevant peptide-based therapeutics and research tools.
References
Safety Operating Guide
Personal protective equipment for handling Fmoc-D-Lys(pentynoyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Fmoc-D-Lys(pentynoyl)-OH, a reagent used in click chemistry to introduce alkyne functionality into peptides.[1] Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards to protect against dust particles and splashes. A face shield is recommended when there is a significant splash hazard.[2] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be removed and replaced immediately after any contact with the compound.[2] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from potential contamination.[2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized powder to prevent inhalation of fine particles.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] |
II. Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the safe handling of this compound from reception to use in synthesis. All operations should be conducted in a well-ventilated laboratory, preferably within a certified fume hood.[3]
Caption: Workflow for handling this compound.
Experimental Protocol: General Procedure for Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides) in an appropriate solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for at least one hour in a reaction vessel.[4]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.[4] This is typically done in two steps: a brief initial wash followed by a longer incubation.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[5]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HATU, HOBt/DIC) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with gentle agitation to ensure complete reaction.[5]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
III. Disposal Plan
Proper disposal of chemical waste is crucial to environmental and laboratory safety. All waste generated from handling this compound and its associated reactions must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed container labeled "Hazardous Solid Chemical Waste."
-
Any spilled solid material should be carefully swept up to avoid creating dust and placed in the same container.[2]
-
-
Liquid Waste:
-
All solvents and solutions containing this compound, including reaction mixtures and washings, must be collected in a designated, sealed, and properly labeled "Hazardous Liquid Chemical Waste" container.[6]
-
Solvents represent a significant portion of the waste generated in peptide synthesis.[6][7]
-
Do not discharge any chemical waste into the sewer system.
-
-
General Disposal Guidelines:
-
All waste disposal must adhere to federal, state, and local environmental regulations.
-
A recommended method for the disposal of combustible materials is to dissolve or mix them with a combustible solvent and incinerate them in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
